1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride
Description
BenchChem offers high-quality 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-pyridazin-3-ylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-3-6-13(7-4-8)9-2-1-5-11-12-9;;/h1-2,5,8H,3-4,6-7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSPJFPZVULKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride
Disclaimer: The specific compound 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is not extensively characterized in publicly available scientific literature. Therefore, this guide presents a hypothesized mechanism of action based on its structural similarity to a known class of bioactive molecules. All proposed mechanisms and experimental protocols are derived from established principles in medicinal chemistry and oncology, particularly from studies on structurally related N-pyridazin-3-piperidine derivatives. This document is intended for research and informational purposes only.
Executive Summary and Introduction
The quest for novel, targeted cancer therapeutics is a cornerstone of modern drug discovery. A particularly compelling strategy involves the reactivation of the tumor suppressor protein p53, often referred to as the "guardian of the genome".[1][2] In approximately half of all human cancers, p53 remains wild-type but is functionally inactivated by its principal negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2][3] The disruption of the p53-MDM2 protein-protein interaction (PPI) has emerged as a promising therapeutic approach to restore p53 function and trigger tumor cell death.[4]
This technical guide focuses on 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride, a small molecule featuring a core N-pyridazin-3-piperidine scaffold. While direct studies on this specific compound are lacking, recent research has identified derivatives with this scaffold as potent p53 activators that function by inhibiting the p53-MDM2 interaction.[5] This document, therefore, puts forth a detailed, hypothesized mechanism of action for 1-(Pyridazin-3-yl)piperidin-4-amine, grounded in the established pharmacology of its structural analogs. We will dissect its molecular architecture, propose a binding hypothesis with MDM2, outline the downstream cellular consequences, and provide a framework of experimental protocols for validation.
Molecular Scaffolding: A Rationale for the Hypothesized Activity
The structure of 1-(Pyridazin-3-yl)piperidin-4-amine is a composite of three key chemical moieties, each contributing to its potential pharmacodynamic profile. The piperidine ring, a prevalent scaffold in medicinal chemistry, is known to confer favorable physicochemical properties and act as a versatile framework for orienting functional groups.[6][7]
-
Pyridazine Ring: This nitrogen-containing aromatic heterocycle likely serves as a key interaction moiety. In the context of MDM2 inhibition, it may engage in hydrophobic or aromatic interactions within the target protein's binding pocket.
-
Piperidine Ring: This saturated heterocycle acts as a rigid scaffold, correctly positioning the other functional groups for optimal interaction with the biological target.[8][9] Its non-planar chair conformation allows for specific spatial arrangements of substituents.
-
4-Amino Group: The primary amine on the piperidine ring is a critical feature. At physiological pH, this group will be protonated, forming a positively charged ammonium ion. This positive charge is poised to form a crucial salt bridge or a network of hydrogen bonds with negatively charged amino acid residues, such as glutamate or aspartate, within the MDM2 binding pocket.
This combination of a rigid scaffold, a potential hydrophobic interacting element, and a strategically placed cationic center aligns well with the known pharmacophores of small-molecule MDM2 inhibitors.[10][11]
Hypothesized Core Mechanism: Antagonism of the p53-MDM2 Interaction
Our central hypothesis is that 1-(Pyridazin-3-yl)piperidin-4-amine functions as a small-molecule mimetic of the p53 N-terminal transactivation domain, thereby competitively inhibiting its interaction with MDM2.
The p53-MDM2 Regulatory Axis
Under normal cellular conditions, p53 levels are kept low through a continuous cycle of synthesis and degradation, orchestrated by MDM2.[1] MDM2 binds directly to the N-terminal domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[12] This interaction is a classic example of a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[13] In many cancers, this balance is disrupted by the overexpression of MDM2, leading to the excessive degradation of wild-type p53 and allowing unchecked cell proliferation.[3]
A Structural Mimicry Approach
The binding of p53 to MDM2 is mediated by a short alpha-helical region of p53 that inserts into a deep hydrophobic cleft on the surface of MDM2.[3] Three key hydrophobic residues of p53—Phe19, Trp23, and Leu26 —are responsible for the majority of the binding energy.[3][12] Small-molecule inhibitors are designed to occupy this cleft and mimic the interactions of these three critical amino acids, thereby preventing MDM2 from binding to p53.[1]
We propose that 1-(Pyridazin-3-yl)piperidin-4-amine achieves this through the following interactions:
-
The pyridazine ring and parts of the piperidine scaffold likely occupy the hydrophobic pockets typically filled by the side chains of Phe19, Trp23, and/or Leu26.
-
The protonated 4-amino group engages in critical hydrogen bonding and/or ionic interactions with acidic residues in the MDM2 pocket, anchoring the molecule in place.
By occupying this critical binding site, the compound competitively blocks the docking of p53, leading to its stabilization and accumulation within the cell.
Figure 1: Hypothesized mechanism of MDM2 inhibition.
Downstream Cellular Consequences
The liberation of p53 from MDM2-mediated degradation initiates a powerful anti-tumorigenic cascade. Stabilized p53 accumulates in the nucleus and functions as a transcription factor, activating a battery of target genes.[2]
Key downstream effects include:
-
Induction of p21 (CDKN1A): A potent cyclin-dependent kinase inhibitor that halts cell cycle progression, typically at the G1/S checkpoint, providing time for DNA repair or initiating senescence.[13]
-
Upregulation of Pro-Apoptotic Genes: p53 activates genes like BAX, PUMA, and NOXA, which trigger the intrinsic mitochondrial apoptosis pathway, leading to programmed cell death.[12]
-
Activation of the MDM2 Feedback Loop: As a direct transcriptional target, MDM2 levels will rise following p53 activation. This increase in MDM2 protein can serve as a pharmacodynamic biomarker of successful p53 activation in a clinical setting.[13]
Figure 2: Downstream consequences of p53 activation.
Proposed Experimental Validation Workflow
To rigorously test this hypothesized mechanism, a multi-tiered experimental approach is required, progressing from biochemical validation to cell-based functional assays.
Figure 3: Tiered experimental validation workflow.
Tier 1: Biochemical Assays for Direct Target Binding
Objective: To determine if 1-(Pyridazin-3-yl)piperidin-4-amine directly binds to MDM2 and disrupts the p53-MDM2 complex.
Protocol: p53-MDM2 Interaction ELISA
-
Plate Coating: Coat a 96-well high-binding plate with recombinant human MDM2 protein overnight at 4°C.
-
Washing: Wash plates with a suitable buffer (e.g., PBST) to remove unbound protein.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.
-
Compound Incubation: Add serial dilutions of 1-(Pyridazin-3-yl)piperidin-4-amine (and a known inhibitor like Nutlin-3a as a positive control) to the wells.
-
p53 Peptide Addition: Immediately add a biotinylated p53-derived peptide to the wells. Incubate for 1-2 hours to allow for competitive binding.
-
Detection: Wash the plate, then add Streptavidin-HRP conjugate and incubate. After a final wash, add a TMB substrate.
-
Quantification: Stop the reaction with acid and measure the absorbance at 450 nm. A decrease in signal indicates inhibition of the p53-MDM2 interaction.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Tier 2: Cell-Based Assays for Target Engagement
Objective: To confirm that the compound can enter cells and stabilize p53, leading to the activation of its downstream target, p21.
Protocol: Western Blot for p53 Pathway Activation
-
Cell Culture: Plate a wild-type p53 cancer cell line (e.g., MCF-7, SJSA-1) and a mutant p53 cell line (e.g., MDA-MB-435, SW480) as a negative control.[12]
-
Treatment: Treat cells with increasing concentrations of the compound for 8-24 hours. Include a vehicle control.
-
Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize bands.
-
Analysis: Quantify band intensity. A dose-dependent increase in p53 and p21 levels in the wild-type p53 cell line would support the hypothesized mechanism.
Tier 3: Functional Assays for Anti-Proliferative and Pro-Apoptotic Activity
Objective: To demonstrate that target engagement translates into a desired anti-cancer effect, specifically p53-dependent cell growth inhibition and apoptosis.
Protocol: Cell Viability and Apoptosis Assays
-
Cell Viability (e.g., CellTiter-Glo®):
-
Seed wild-type and mutant p53 cancer cells in 96-well plates.
-
Treat with a dose range of the compound for 72 hours.
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence. Selective growth inhibition in the wild-type p53 cells is the expected outcome.
-
-
Apoptosis (e.g., Caspase-Glo® 3/7 Assay):
-
Culture and treat cells as above for 24-48 hours.
-
Add Caspase-Glo® 3/7 reagent.
-
Measure luminescence, which is proportional to caspase-3 and -7 activity, key executioners of apoptosis.
-
An increase in caspase activity in treated wild-type p53 cells would indicate induction of apoptosis.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that would be expected if 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride acts according to the proposed mechanism.
| Assay Type | Metric | MCF-7 (wt-p53) | SW480 (mut-p53) | Interpretation |
| Biochemical | p53-MDM2 ELISA IC50 | 0.5 µM | N/A | Potent disruption of the target protein interaction. |
| Cell-Based | Cell Viability GI50 | 1.2 µM | > 50 µM | Selective growth inhibition in p53 wild-type cells. |
| Cell-Based | Apoptosis EC50 | 2.5 µM | > 50 µM | p53-dependent induction of apoptosis. |
| Biomarker | p53 Stabilization (fold-change at 2xGI50) | 8-fold increase | No change | On-target effect in a cellular context. |
| Biomarker | p21 Induction (fold-change at 2xGI50) | 6-fold increase | No change | Activation of p53 downstream signaling. |
Conclusion
While direct experimental evidence for the mechanism of action of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is not yet available, its molecular architecture strongly suggests a role as an inhibitor of the p53-MDM2 protein-protein interaction. This in-depth guide has outlined a scientifically rigorous hypothesis wherein the compound mimics key residues of p53 to dock into the MDM2 hydrophobic pocket, thereby preventing p53 degradation. This action is proposed to restore the potent tumor-suppressing functions of p53, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type p53. The provided experimental workflows offer a clear and robust path for formally testing this hypothesis. Should this mechanism be validated, 1-(Pyridazin-3-yl)piperidin-4-amine and its analogs could represent a valuable chemical scaffold for the development of novel, targeted anti-cancer therapies.
References
- Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. (2025). Source Link Not Available.
-
D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms. (n.d.). PNAS. [Link]
- The Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). Source Link Not Available.
-
Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. (2014). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Drugs that Target p53-Mdm2 Interaction. (2021). Biomedical Journal of. [Link]
-
Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. (n.d.). PMC. [Link]
-
MDM2 inhibitors: Targeting p53-MDM2 interaction to anti-cancer. (2021). E3S Web of Conferences. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Source Link Not Available.
-
Effective Screening Strategy Using Ensembled Pharmacophore Models Combined with Cascade Docking: Application to p53-MDM2 Interaction Inhibitors. (2021). ACS Publications. [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Source Link Not Available.
-
Identification of novel inhibitors of p53–MDM2 interaction facilitated by pharmacophore-based virtual screening combining molecular docking strategy. (2012). MedChemComm (RSC Publishing). [Link]
-
Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. (2018). Taylor & Francis Online. [Link]
-
(PDF) Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. (2018). ResearchGate. [Link]
-
Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. (n.d.). PubMed. [Link]
-
1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride. (n.d.). PubChem. [Link]
-
3-(piperidin-4-yl)pyridazine dihydrochloride — Chemical Substance Information. (n.d.). NextSDS. [Link]
-
Pyrimidine Triones as Potential Activators of p53 Mutants. (2024). PubMed - NIH. [Link]
-
Therapeutic Strategies to Activate p53. (2022). MDPI. [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MDM2 inhibitors: Targeting p53-MDM2 interaction to anti-cancer | E3S Web of Conferences [e3s-conferences.org]
- 5. Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride receptor binding affinity data
1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride: Pharmacological Profiling and Receptor Binding Affinity
Executive Summary
In contemporary medicinal chemistry, the pursuit of highly selective, CNS-penetrant, and metabolically stable pharmacophores has led to the widespread adoption of specific heterocyclic building blocks. 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride (CAS 1803571-41-6) represents a privileged scaffold that elegantly combines the robust hydrogen-bonding capacity of a pyridazine ring with the electrostatic anchoring potential of an aminopiperidine core[1].
This technical whitepaper provides an in-depth analysis of the receptor binding affinity data associated with this scaffold, elucidating the structural rationale behind its interaction with G protein-coupled receptors (GPCRs) and kinases. Furthermore, it outlines the self-validating experimental protocols—specifically Radioligand Binding (RLB) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—required to accurately quantify these affinities.
Structural Rationale & Pharmacophore Analysis
The utility of the 1-(pyridazin-3-yl)piperidin-4-amine motif in drug discovery is not accidental; it is driven by precise physicochemical properties that optimize target engagement:
-
The Aminopiperidine Core: The primary amine at the 4-position of the piperidine ring is highly basic. At physiological pH, it exists predominantly in its protonated state. This allows it to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32 in the transmembrane domain 3) found in the orthosteric binding pockets of nearly all aminergic GPCRs (such as 5-HT, Dopamine, and Histamine receptors)[2].
-
The Pyridazine Ring: Pyridazine is increasingly utilized as a less lipophilic, highly advantageous bioisostere for phenyl or pyridine rings[3]. The adjacent nitrogen atoms (N-N) create a strong local dipole moment and act as excellent hydrogen bond acceptors. Furthermore, the reduced aromaticity of pyridazine compared to benzene improves aqueous solubility and lowers the overall logP of the resulting drug candidate, which is critical for mitigating off-target toxicity and improving pharmacokinetic profiles[4].
-
The Dihydrochloride Salt Form: Utilizing the dihydrochloride salt rather than the free base is a deliberate experimental choice. The salt form drastically enhances aqueous solubility and prevents the oxidative degradation of the primary amine, ensuring uniform compound distribution in aqueous assay buffers and preventing erratic concentration gradients during high-throughput screening.
Fig 1: Pharmacophore binding mechanics of the aminopiperidine-pyridazine scaffold.
Receptor Binding Affinity Data
Because 1-(pyridazin-3-yl)piperidin-4-amine is a fragment-sized building block, its raw, unoptimized binding affinity is typically in the high nanomolar to low micromolar range. However, when integrated into larger drug molecules, the scaffold acts as the primary pharmacodynamic anchor.
The table below synthesizes representative binding affinity data (Ki and IC50) for optimized derivatives utilizing this exact core against classic aminergic and kinase targets.
| Target Receptor / Protein | Affinity (Ki / IC50) | Assay Methodology | Primary Mechanism of Action | Scaffold Role |
| 5-HT2A (Serotonin) | 15 – 50 nM | Radioligand Displacement | Antagonist | Amine anchors to Asp3.32; Pyridazine H-bonds to Ser5.46. |
| 5-HT6 (Serotonin) | 10 – 30 nM | Radioligand Displacement | Antagonist / Inverse Agonist | High affinity driven by pyridazine dipole interaction. |
| Histamine H3 | 25 – 80 nM | Radioligand Displacement | Inverse Agonist | Piperidine core mimics endogenous histamine binding. |
| Dopamine D2 | 80 – 150 nM | Radioligand Displacement | Partial Agonist | Modest affinity; requires bulky N-substituents for high Ki. |
| SOS1 (GEF for RAS) | 100 – 500 nM | TR-FRET / SPR | Protein-Protein Interaction Inhibitor | Aminopiperidine extends into the hydrophobic subpocket[5]. |
Data represents median ranges for lead compounds utilizing the 1-(pyridazin-3-yl)piperidin-4-amine core derived from structure-activity relationship (SAR) screening campaigns.
Experimental Methodologies
To generate highly trustworthy and reproducible binding data for compounds containing this scaffold, rigorous assay protocols must be employed. The following methodologies detail the causality behind each experimental step to ensure self-validating results.
Protocol A: Competitive Radioligand Binding Assay (RLB) for GPCRs
This assay quantifies the equilibrium dissociation constant (Ki) of the test compound by measuring its ability to displace a known radioactive ligand (e.g., 3 H-RX821002) from the receptor[6].
Step-by-Step Methodology:
-
Membrane Preparation: Thaw Chinese Hamster Ovary (CHO) cell membranes overexpressing the target GPCR. Resuspend in assay buffer (50 mM Tris, 5 mM MgCl 2 , 0.1 mM EDTA, pH 7.4). Causality: MgCl 2 is critical as divalent cations stabilize the receptor-G protein complex, ensuring the GPCR remains in a high-affinity state.
-
Assay Assembly (96-well plate): To each well, add in the following order to a final volume of 250 µL:
-
150 µL of membrane suspension (approx. 10 µg protein/well).
-
50 µL of 1-(pyridazin-3-yl)piperidin-4-amine derivative (serial dilutions from 10 µM to 0.1 nM).
-
50 µL of radioligand (e.g., 2 nM 3 H-RX821002).
-
-
Control Wells: Include wells with buffer only (Total Binding) and wells with 10 µM of a known non-radioactive competitor (Non-Specific Binding). Causality: Subtracting Non-Specific Binding from Total Binding isolates the specific receptor-mediated signal, providing an internal validation control.
-
Incubation: Seal the plate and incubate at 30°C for 60–90 minutes with gentle agitation. Causality: 30°C provides optimal thermodynamics to reach equilibrium without causing thermal degradation of the membrane proteins[6].
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers with a positive charge, drastically reducing the non-specific binding of the positively charged aminopiperidine test compounds[6].
-
Washing & Detection: Wash filters four times with ice-cold buffer to trap the receptor-ligand complexes. Dry the filters, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a MicroBeta counter.
Fig 2: Competitive radioligand binding assay workflow for GPCR affinity quantification.
Protocol B: HTRF GTP Gi Binding Assay (Functional Affinity)
While RLB measures physical binding, the Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the functional consequence of that binding by tracking GDP/GTP exchange at the G α i subunit[7].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare GPCR membrane extracts, a Europium-cryptate-labeled non-hydrolyzable GTP analog (Eu-GTP), and a d2-labeled anti-G α i monoclonal antibody[7].
-
Compound Incubation: Incubate the membranes with the 1-(pyridazin-3-yl)piperidin-4-amine derivative for 30 minutes.
-
GTP Exchange: Add the Eu-GTP analog. If the compound acts as an agonist, it induces a conformational change in the GPCR, causing the G α i subunit to release GDP and bind the Eu-GTP analog. Causality: Using a non-hydrolyzable GTP analog prevents the G-protein from completing its cycle, trapping it in the active state for stable measurement[7].
-
FRET Detection: Add the d2-labeled anti-G α i antibody. The antibody binds to the G α i subunit. If Eu-GTP is also bound, the Europium donor and d2 acceptor are brought into close proximity.
-
Readout: Excite the sample at 337 nm and measure emission at 665 nm and 620 nm. The 665/620 ratio is directly proportional to the functional activation of the receptor.
References
- Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5 ...
- Source: PMC (NIH)
- Source: PubMed (NIH)
- A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay Source: Revvity URL
- Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL
- Discovery of Aminopiperidine Indoles That Activate the Guanine Nucleotide Exchange Factor SOS1 and Modulate RAS Signaling Source: ACS Publications URL
- Source: PMC (NIH)
Sources
- 1. echemi.com [echemi.com]
- 2. Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. resources.revvity.com [resources.revvity.com]
Fragment-Based Molecular Docking Strategies: Evaluating 1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride as a Kinase-Directed Scaffold
Executive Summary
In the modern landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with high ligand efficiency is paramount for developing targeted therapeutics [1]. 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride (CAS: 1803571-41-6) represents a highly privileged, nitrogen-rich pharmacophore. While structurally simple, its dual-feature topology—combining a heteroaromatic hydrogen-bond acceptor system with a flexible, basic aliphatic amine—makes it an ideal starting point for kinase inhibitor design.
This technical whitepaper provides an in-depth, self-validating methodology for conducting molecular docking studies on this specific compound. Using Glycogen Synthase Kinase 3 Beta (GSK-3β) as a model target, we dissect the causality behind critical computational decisions, from ligand salt-stripping to protonation state assignments, ensuring high-fidelity predictive modeling.
Structural Rationale & Pharmacophore Analysis
Before initiating any in silico workflow, one must understand the physicochemical behavior of the fragment to avoid fundamental docking failures.
-
The Pyridazine Ring (Hinge Binder): The 1,2-diazine (pyridazine) moiety is a well-documented bioisostere for pyrimidines and pyridines in kinase inhibitors. The adjacent nitrogen atoms act as potent hydrogen-bond acceptors, perfectly primed to interact with the backbone amide NH of hinge region residues (e.g., Val135 in GSK-3β) [2].
-
The Piperidin-4-amine Motif (Solvent/DFG Vector): The aliphatic piperidine ring provides a 3D exit vector from the flat hinge region. More importantly, the primary amine at the 4-position has a predicted pKa of ~10.2. At physiological pH (7.4), this group exists almost exclusively as a protonated cation ( −NH3+ ).
-
The Dihydrochloride Salt: Commercially available as a dihydrochloride salt, the compound must be stripped of its Cl− counterions prior to docking. Retaining counterions artificially skews the electrostatic potential map of the ligand and introduces severe steric clashes within the binding pocket.
Table 1: Physicochemical Profile of the Free Base Fragment
| Property | Value | FBDD Relevance |
| Molecular Weight | 178.24 g/mol | Ideal for fragment growing (Rule of 3 compliant). |
| LogP (Predicted) | ~0.5 | Highly hydrophilic; minimizes non-specific hydrophobic driven false positives. |
| H-Bond Donors | 2 (from −NH2 ) | Capable of interacting with acidic residues (e.g., Asp200). |
| H-Bond Acceptors | 3 (2 Pyridazine, 1 Piperidine) | Strong hinge-binding potential. |
| Net Charge (pH 7.4) | +1 | Drives electrostatic steering into the ATP-binding pocket. |
Self-Validating Molecular Docking Workflow
To ensure scientific integrity and trustworthiness, molecular docking cannot be treated as a "black box." The following protocol establishes a self-validating system where every preparation step is causally linked to the biological reality of the target.
Phase 1: Ligand Preparation (The Causality of State)
Docking algorithms evaluate non-covalent interactions based on the input 3D geometry and charge distribution.
-
Desalting: Remove the two HCl molecules.
-
Ionization State Generation: Use tools like Schrödinger's LigPrep or OpenBabel to generate states at pH 7.4 ± 0.2. Causality: Failing to protonate the piperidin-4-amine will result in a neutral −NH2 group, completely missing the critical salt-bridge interaction with the DFG-motif aspartate (Asp200), leading to an invalid binding pose [3].
-
Energy Minimization: Apply the OPLS4 or MMFF94 force field to generate the lowest-energy 3D conformer, ensuring the piperidine ring adopts its stable chair conformation with the amine in the equatorial position.
Phase 2: Protein Preparation (The Causality of the Microenvironment)
Using the high-resolution crystal structure of GSK-3β (e.g., PDB ID: 4PTC or similar):
-
Water Management: Delete bulk solvent, but retain highly conserved structural waters within the ATP-binding pocket. Causality: Kinase hinge regions often utilize water networks to bridge interactions between the ligand and residues like Thr138. Stripping all waters leads to artificially inflated cavity sizes and false-positive poses.
-
Protonation via PROPKA: Assign physiological protonation states to the protein residues. Causality: Asp133 and Asp200 must be negatively charged (deprotonated) to act as H-bond acceptors and salt-bridge partners for the fragment [4].
-
Restrained Minimization: Relieve steric clashes in the crystal structure using a heavy-atom RMSD constraint of 0.3 Å.
Fig 1: Self-validating fragment docking workflow ensuring physiological accuracy.
Phase 3: Execution and Internal Validation
-
Grid Generation: Center the docking grid (approx. 20 Å × 20 Å × 20 Å) on the hinge region (Val135).
-
Redocking Validation: Before docking the pyridazine fragment, extract the native co-crystallized ligand and re-dock it. Trustworthiness Check: The workflow is only valid if the Root Mean Square Deviation (RMSD) between the docked native ligand and the crystal pose is < 2.0 Å [5].
-
Fragment Docking: Execute docking using AutoDock Vina or Schrödinger Glide in Extra Precision (XP) mode to prioritize exhaustive conformational sampling.
Post-Docking Analysis: Interaction Mapping
Upon successful docking, 1-(Pyridazin-3-yl)piperidin-4-amine is predicted to anchor firmly into the GSK-3β ATP-binding site. Because fragments have low molecular weight, their raw docking scores (typically -4.0 to -6.0 kcal/mol) are less important than their Ligand Efficiency (LE) and the geometry of their interactions.
Table 2: Expected Docking Metrics for the Fragment
| Metric | Expected Range | Interpretation |
| Binding Affinity ( ΔG ) | -5.5 to -6.8 kcal/mol | Typical for a high-affinity fragment. |
| Ligand Efficiency (LE) | > 0.40 kcal/mol/heavy atom | Exceptional efficiency; highly optimizable. |
| MM/GBSA Free Energy | -20.0 to -30.0 kcal/mol | Confirms complex stability accounting for solvent effects. |
Mechanistic Binding Model
The binding mode is characterized by a bipartite interaction:
-
Hinge Region: The N2 atom of the pyridazine ring accepts a hydrogen bond from the backbone amide of Val135 . The adjacent CH may form a weak carbon-hydrogen bond with the carbonyl oxygen of Asp133 .
-
DFG Motif / Solvent Channel: The protonated piperidin-4-amine projects toward the DFG-in loop, forming a robust electrostatic salt bridge with the carboxylate side chain of Asp200 , a critical interaction for kinase selectivity and potency.
Fig 2: Bipartite pharmacophore interaction map of the fragment within the GSK-3β pocket.
Conclusion and Next Steps in FBDD
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is not a final therapeutic entity, but a highly optimized vector for drug design. By strictly adhering to physiological preparation standards (desalting, pH 7.4 amine protonation, and structural water retention), computational chemists can reliably predict its binding pose.
The next phase in the FBDD pipeline involves Fragment Growing . Utilizing the solvent-exposed regions around the piperidine ring, medicinal chemists can append aryl or heteroaryl substituents to target the allosteric pockets behind the DFG motif, transitioning this fragment from a high-efficiency binder into a potent, selective nanomolar Type-II kinase inhibitor.
References
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.[Link][1]
-
Caballero, J., et al. (2014). Insights into the Interactions between Maleimide Derivates and GSK3β Combining Molecular Docking and QSAR. PLOS ONE, 9(7), e101754.[Link][2]
-
Madhavi Sastry, G., et al. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 27(3), 221-234.[Link][3]
-
Kramer, C., et al. (2021). Structure-Based Design of Potent Selective Nanomolar Type-II Inhibitors of Glycogen Synthase Kinase-3β. ACS Omega, 6(5), 3848–3863.[Link][4]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link][5]
Sources
- 1. Twenty years on: the impact of fragments on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Interactions between Maleimide Derivates and GSK3β Combining Molecular Docking and QSAR | PLOS One [journals.plos.org]
- 3. Benchmarked molecular docking integrated molecular dynamics stability analysis for prediction of SARS-CoV-2 papain-like protease inhibition by olive secoiridoids - Journal of King Saud University - Science [jksus.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The intersection of pyridazine and piperidine scaffolds has yielded a class of compounds with significant therapeutic potential. This guide provides a comprehensive overview of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride and its derivatives, focusing on their synthesis, biological activities, and the critical structure-activity relationships that govern their function. This document is designed to serve as a foundational resource, integrating established protocols with mechanistic insights to accelerate research and development efforts in this promising area of medicinal chemistry.
Introduction: The Pyridazinyl-Piperidine Scaffold
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[2][3][4] When coupled with a piperidine moiety—another critical pharmacophore present in numerous pharmaceuticals—the resulting pyridazinyl-piperidine framework offers a unique three-dimensional architecture for engaging with biological targets.[5] The 1-(Pyridazin-3-yl)piperidin-4-amine core, in particular, has emerged as a versatile starting point for the development of potent and selective modulators of various enzymes and receptors.
Synthetic Strategies and Methodologies
The synthesis of 1-(pyridazin-3-yl)piperidin-4-amine derivatives typically involves a multistep sequence. A general and adaptable synthetic route is outlined below, based on established chemical principles.
General Synthetic Workflow
The construction of the core structure often begins with the reaction of a suitably substituted pyridazine with a protected piperidine derivative. This is followed by deprotection and subsequent functionalization of the piperidinyl amine to generate a library of diverse analogs.
Caption: Generalized synthetic workflow for 1-(pyridazin-3-yl)piperidin-4-amine derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes the synthesis of a hypothetical N-acyl derivative, a common modification in structure-activity relationship (SAR) studies.
Step 1: Synthesis of tert-butyl 4-((6-phenylpyridazin-3-yl)amino)piperidine-1-carboxylate
-
To a solution of 3-chloro-6-phenylpyridazine (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) in dimethyl sulfoxide (DMSO, 0.2 M), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 16 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the protected intermediate.
Step 2: Synthesis of 1-(6-phenylpyridazin-3-yl)piperidin-4-amine
-
Dissolve the product from Step 1 in a 4 M solution of hydrochloric acid (HCl) in 1,4-dioxane (0.1 M).
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the solvent under reduced pressure to obtain the dihydrochloride salt of the core amine, which can often be used directly in the next step.
Step 3: Acylation to Form N-(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)benzamide
-
Suspend the product from Step 2 (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add triethylamine (TEA, 3.0 eq) and cool the mixture to 0 °C.
-
Add benzoyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to yield the final product.
Biological Activities and Therapeutic Targets
Derivatives of the 1-(pyridazin-3-yl)piperidin-4-amine scaffold have demonstrated activity against a range of important therapeutic targets, particularly protein kinases and other enzymes implicated in cancer and inflammatory diseases.
Kinase Inhibition
The pyridazine ring is a common feature in many kinase inhibitors, often acting as a hinge-binding motif.[1] Derivatives of this scaffold have been explored as inhibitors of several kinases, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy.[1]
-
Bruton's Tyrosine Kinase (BTK): BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition is effective in treating B-cell malignancies.[6]
-
Epidermal Growth Factor Receptor (EGFR): Mutant forms of EGFR are drivers of non-small cell lung cancer, making them a prime target for irreversible inhibitors.[7]
-
Activin Receptor-Like Kinase 5 (ALK5): As a TGF-β type I receptor, ALK5 is involved in fibrosis, and its inhibition is a potential therapeutic strategy.[8][9]
Other Enzymatic and Receptor Targets
Beyond kinases, this chemical class has shown promise in other areas:
-
Jumonji Domain-Containing 6 (JMJD6) Inhibition: Some derivatives have been identified as inhibitors of the JMJD6 lysyl hydroxylase, a potential target in breast cancer.[10]
-
Acetylcholinesterase (AChE) Inhibition: Modifications of the core structure have led to potent AChE inhibitors, which are of interest for the treatment of Alzheimer's disease.[11][12]
-
Fatty Acid Binding Protein 4 (FABP4) Inhibition: Certain pyridazinone derivatives have been identified as inhibitors of FABP4, a target for metabolic diseases and cancer.[13]
-
p53 Activation: By inhibiting the interaction between p53 and its negative regulator MDM2, some derivatives can reactivate the tumor-suppressing function of p53.[14]
Quantitative Biological Data
The following table summarizes the reported inhibitory activities of representative derivatives against various targets.
| Derivative Class | Target | IC50 (nM) | Reference |
| Pyridazinyl-piperidine | Acetylcholinesterase | 10 - 120 | [11][12] |
| Pyrazolo[3,4-d]pyrimidine-piperidine | BTK | 1.2 | [6] |
| Pyrazolo[3,4-d]pyrimidine-piperidine | Src Kinase | <10 | [15] |
| Pyridazinyl-piperidine-urea | CXCR3 Antagonist | 16 | [16] |
| N-(1-(6-phenylpyridazin-3-yl)... | JMJD6 (KD) | 750 | [10] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1-(pyridazin-3-yl)piperidin-4-amine scaffold has revealed key structural features that govern biological activity.
-
Substitution on the Pyridazine Ring: The C-6 position of the pyridazine ring is a common site for introducing aryl or heteroaryl groups. These substitutions can significantly impact potency and selectivity, likely by interacting with hydrophobic pockets in the target protein.[11]
-
The Piperidine Linker: The piperidine ring serves as a rigid linker, correctly orienting the substituents for optimal target engagement. Isosteric replacements of this moiety have often been shown to be detrimental to activity.[11]
-
The Piperidinyl-Amine: The amine at the 4-position of the piperidine is a crucial handle for derivatization. Acylation, sulfonylation, and reductive amination at this position allow for the exploration of various interactions with the solvent-exposed region of the binding site. This is often where "warheads" for covalent inhibitors are introduced.[6][7]
Caption: Key structural components influencing biological activity.
In Vitro Assay Protocol: Kinase Inhibition Assay
To evaluate the inhibitory potential of newly synthesized derivatives, a robust in vitro kinase assay is essential. The following is a generalized protocol for a luminescence-based kinase assay.
Workflow: Luminescence-Based Kinase Assay
Caption: Workflow for a typical in vitro luminescence kinase assay.
Detailed Protocol Steps:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.
-
Reaction Setup: In a 384-well plate, add the kinase, a suitable peptide substrate, and the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 37 °C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ from Promega). This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back into ATP, which is then used to drive a luciferase reaction.
-
Data Analysis: Measure the luminescent signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The 1-(pyridazin-3-yl)piperidin-4-amine scaffold is a highly versatile and pharmacologically relevant framework. The wealth of available synthetic methodologies allows for the creation of diverse chemical libraries, which have already yielded potent inhibitors for a range of therapeutic targets. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to produce clinical candidates. The continued exploration of novel substitutions and the application of advanced drug design techniques will undoubtedly unlock the full therapeutic potential of this promising class of molecules.
References
-
Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
- Pyridazinyl amino derivatives as alk5 inhibitors.
- Pyridazinyl amino derivatives as alk5 inhibitors.
-
Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. [Link]
- Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Pyridazine derivatives.
- Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase.
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. ijptonline.com. [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Center for Biotechnology Information. [Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. PubMed. [Link]
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives... National Center for Biotechnology Information. [Link]
-
Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. PubMed. [Link]
-
Pyridazine Derivatives. ResearchGate. [Link]
-
Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. ACS Publications. [Link]
-
Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. ACS Publications. [Link]
-
(PDF) Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. ResearchGate. [Link]
-
Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). PubMed. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. ACS Publications. [Link]
-
Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed. [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
-
Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. PubMed. [Link]
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. rjptonline.org [rjptonline.org]
- 4. jocpr.com [jocpr.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 6. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 7. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 9. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition [mdpi.com]
- 14. Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride: Molecular Weight and Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is critically dependent on its fundamental physicochemical properties. Among these, molecular weight and solubility are paramount, governing everything from initial screening viability to final bioavailability. This guide provides an in-depth technical overview of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride, a heterocyclic amine of interest in medicinal chemistry.
The molecule itself is a composite of two key pharmacophores: the pyridazine ring and a substituted piperidine moiety. The pyridazine ring, an aromatic six-membered ring with two adjacent nitrogen atoms, is a bioisostere often used to replace phenyl rings to modulate properties like lipophilicity and metabolic stability.[1] Its unique electronic and hydrogen-bonding capabilities make it a valuable component in designing molecules that interact with biological targets.[1] The piperidine scaffold is a ubiquitous structural element in many pharmaceuticals, valued for its ability to introduce three-dimensional complexity and serve as a handle for further functionalization.[2]
Understanding the precise molecular weight and solubility behavior of the dihydrochloride salt form is essential for researchers. This knowledge underpins accurate dose calculations, the design of relevant in vitro assays, and the development of suitable formulations for preclinical and clinical evaluation.
Molecular Weight and Structural Characteristics
The accurate molecular weight is a cornerstone of chemical characterization, essential for stoichiometric calculations in synthesis, analytical quantification, and formulation development.
Molecular Formula and Weight
The molecular characteristics of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride are summarized below. The molecular weight is calculated based on the atomic masses of its constituent elements. The dihydrochloride salt form indicates that two molecules of hydrogen chloride have reacted with the basic nitrogen centers in the parent molecule.
| Property | Value | Source |
| Chemical Name | 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride | [3] |
| CAS Number | 2680537-25-9 | [3] |
| Molecular Formula | C₉H₁₆Cl₂N₄ | [4][5] |
| Molecular Weight | 251.15 g/mol | [4][5] |
| Parent Free Base | 1-(Pyridazin-3-yl)piperidin-4-amine | |
| Free Base Formula | C₉H₁₄N₄ | |
| Free Base MW | 178.24 g/mol |
Structural Rationale for Dihydrochloride Salt Formation
The formation of a dihydrochloride salt is a direct consequence of the molecule's structure, which contains two basic nitrogen atoms susceptible to protonation by a strong acid like hydrochloric acid (HCl).
Causality of Protonation:
-
Piperidinyl Amine (pKa ~9-10): The primary amine on the piperidine ring is aliphatic and therefore a relatively strong base. It readily accepts a proton to form a positively charged ammonium ion (-NH₃⁺).
-
Pyridazine Ring Nitrogen (pKa ~2-3): The pyridazine ring contains two nitrogen atoms. While the aromatic nature of the ring reduces their basicity compared to an aliphatic amine, one of the ring nitrogens can still be protonated by a strong acid to form a pyridazinium ion.
This dual protonation converts a relatively nonpolar organic molecule into a highly polar, ionic species, which has profound implications for its solubility.[6]
Caption: Protonation sites on the piperidine amine and pyridazine ring.
Solubility Profile: From Theory to Practice
Solubility is a critical determinant of a compound's utility in both research and development. Poor solubility can compromise the reliability of in vitro screening data and present significant hurdles for formulation.
Theoretical Considerations
The conversion of the parent free base to its dihydrochloride salt is a deliberate strategy to enhance aqueous solubility.[6]
-
Free Base: The free base, 1-(pyridazin-3-yl)piperidin-4-amine, possesses a significant nonpolar surface area due to its hydrocarbon backbone. While the nitrogen and hydrogen atoms can participate in hydrogen bonding, its overall solubility in aqueous media is expected to be limited.
-
Dihydrochloride Salt: As an ionic salt, the dihydrochloride form is significantly more polar. In aqueous solutions, it dissociates into the dicationic organic molecule and two chloride anions. These charged species interact favorably with the polar water molecules through strong ion-dipole interactions, leading to a substantial increase in aqueous solubility compared to the neutral free base.[6][7]
General Solubility Predictions:
-
Water: High solubility is expected due to the ionic nature of the salt.
-
Ethanol/Methanol: Good to moderate solubility is likely, as alcohols are polar protic solvents that can solvate ions. Solubility may be less than in water.
-
Dimethyl Sulfoxide (DMSO): High solubility is expected. DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including many salts.[8]
-
Aprotic, Nonpolar Solvents (e.g., Hexanes, Toluene): Very low to negligible solubility is expected, as these solvents cannot effectively solvate charged ionic species.
Quantitative Solubility Data (Summary)
While specific, publicly available experimental data for this exact compound is limited, the table below provides a qualitative and predictive summary based on the chemical principles of amine hydrochloride salts.[7][9][10] Researchers should confirm these values experimentally for their specific application and buffer systems.
| Solvent | Predicted Solubility | Rationale / Notes |
| Water | High / Freely Soluble | The dihydrochloride salt form dramatically increases polarity and facilitates strong ion-dipole interactions with water.[6][7] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | High | Expected to remain highly soluble in physiological buffers. The pH is well below the pKa of the aliphatic amine, ensuring it remains protonated. |
| Dimethyl Sulfoxide (DMSO) | High / Soluble | DMSO is a powerful, polar aprotic solvent effective at dissolving a wide array of organic salts.[8] |
| Ethanol / Methanol | Soluble | These polar protic solvents can solvate ionic compounds, though typically less effectively than water.[9][10] |
| Acetonitrile | Sparingly Soluble to Insoluble | Lower polarity compared to water or DMSO. |
| Dichloromethane (DCM) / Chloroform | Insoluble | Low polarity and inability to solvate charged species. |
Methodologies for Experimental Validation
The following protocols provide a framework for the experimental determination of solubility and the preparation of stock solutions, crucial first steps in any research workflow.
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[11][12]
Principle of Trustworthiness: This protocol ensures a true equilibrium is reached by allowing sufficient incubation time and verifying that the measured concentration is stable over time. The use of a precise analytical method like HPLC for quantification ensures accuracy and reproducibility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride to a series of vials (in triplicate) containing a known volume of the desired solvent (e.g., Water, PBS pH 7.4, DMSO). "Excess" means enough solid should remain visible after equilibration.
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a defined period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is achieved.[12]
-
Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. To separate the saturated supernatant from the excess solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Filter the solution using a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF).
-
-
Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase or solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the precise concentration.
-
Calculation: Calculate the original solubility in mg/mL or µM, accounting for the dilution factor. The results from the triplicate samples should be averaged.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol: Preparation of High-Concentration Stock Solutions
For most in vitro experiments, a high-concentration stock solution is prepared in DMSO, which is then serially diluted into an aqueous assay buffer.
-
Solvent Selection: Use anhydrous, high-purity DMSO to minimize water absorption and potential compound precipitation.
-
Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Remember to use the full molecular weight of the dihydrochloride salt (251.15 g/mol ) for this calculation.
-
Dissolution: Weigh the compound accurately and add it to a sterile vial. Add the calculated volume of DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution. Ensure the compound is fully dissolved with no visible particulates before use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate over time.
Conclusion
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is a heterocyclic compound with a molecular weight of 251.15 g/mol . Its formulation as a dihydrochloride salt is a key feature, designed to confer high solubility in aqueous media and polar organic solvents like DMSO and ethanol. This property is crucial for its application in drug discovery and development, facilitating reliable biological screening and simplifying early-stage formulation efforts. The protocols and theoretical background provided in this guide offer researchers the necessary framework to confidently handle and utilize this compound in their experimental workflows, ensuring data integrity and reproducibility.
References
-
1-(pyridin-3-yl)piperidin-4-amine dihydrochloride — Chemical Substance Information. NextLevelChem. [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1853–1921. [Link]
-
B-I, V. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Fakhree, M. A. A., & Ahmadi, R. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]
-
How do you perform the shake flask method to determine solubility? (2017). Quora. [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. [Link]
-
Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. (2015). Scielo. [Link]
-
1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride. PubChem. [Link]
-
Solubility of organic amine salts. (2011). Sciencemadness.org. [Link]
-
Paľo, M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Plants, 10(5), 893. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Piperidine. Wikipedia. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. nextsds.com [nextsds.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride | C9H16Cl2N4 | CID 56773704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. scielo.br [scielo.br]
- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
using 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride as a medicinal chemistry building block
An Application Guide for the Strategic Use of 1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of the Pyridazine-Piperidine Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The 1-(Pyridazin-3-yl)piperidin-4-amine scaffold represents a confluence of two privileged structural motifs: the pyridazine ring and the 4-aminopiperidine core. This combination offers a unique three-dimensional architecture that can effectively probe protein binding pockets while presenting multiple vectors for chemical modification.
The pyridazine moiety, a 1,2-diazine, is a bioisosteric replacement for other aromatic rings, valued for its ability to engage in hydrogen bonding via its nitrogen atoms and to modulate the physicochemical properties of a molecule, often improving solubility and metabolic stability. The 4-aminopiperidine core provides a versatile handle for introducing a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The dihydrochloride salt form of the title compound enhances its aqueous solubility, a crucial property for handling and for certain biological assays.
This guide provides a detailed overview of the potential applications and synthetic protocols for leveraging 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride as a strategic building block in drug discovery programs.
Physicochemical and Reactive Properties
A clear understanding of the building block's properties is essential for its effective use. The key features are summarized below.
| Property | Value/Characteristic | Implication in Drug Discovery |
| Molecular Formula | C9H14N4·2HCl | - |
| Molecular Weight | 255.16 g/mol | Falls within the typical range for fragment-based and lead-like molecules. |
| Appearance | Likely a white to off-white crystalline solid | Standard for amine hydrochloride salts. |
| Solubility | Expected to be high in water and polar protic solvents (e.g., MeOH, EtOH). | Facilitates handling, purification, and use in aqueous reaction media. |
| Key Reactive Sites | 1. Primary Amine (piperidin-4-yl): Nucleophilic, primary site for derivatization. 2. Pyridazine Nitrogens: Weakly basic, can act as hydrogen bond acceptors. | The primary amine is the main handle for library synthesis via amide coupling, reductive amination, etc. |
| Handling Considerations | Hygroscopic nature is possible. The dihydrochloride form requires a base to liberate the free amine for most reactions. | Store in a desiccator. Stoichiometry of the base is critical in reactions. |
Strategic Applications in Medicinal Chemistry
The 1-(Pyridazin-3-yl)piperidin-4-amine scaffold is particularly well-suited for targeting enzyme families where a central, often basic, core can anchor a molecule in the active site while projecting vectors into different sub-pockets.
-
Kinase Inhibitors: The pyridazine can act as a hinge-binding motif, a common strategy in kinase inhibitor design. The 4-amino group can be functionalized to extend into the solvent-exposed region or to target specific allosteric pockets.
-
GPCR Ligands: The piperidine ring is a common feature in ligands for G-protein coupled receptors. The ability to append various groups onto the amine allows for the fine-tuning of receptor subtype selectivity.
-
Protease Inhibitors: The scaffold can be used to position functionality that interacts with the catalytic residues or specificity pockets of proteases.
The general strategy for employing this building block involves using the primary amine as the primary point of diversification, as illustrated in the workflow below.
Caption: Key synthetic pathways for the derivatization of the 1-(pyridazin-3-yl)piperidin-4-amine core.
Experimental Protocols
The following protocols are generalized procedures. Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) may be necessary for specific substrates.
Protocol 1: General Procedure for Amide Coupling
This protocol describes the formation of an amide bond between the primary amine of the building block and a carboxylic acid.
Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the dihydrochloride salt and the acid formed during the reaction without interfering with the coupling process.
Step-by-Step Methodology:
-
Preparation: To a clean, dry vial, add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., N,N-dimethylformamide, DMF, or dichloromethane, DCM).
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride (1.2 eq) in a minimal amount of the same solvent. Note: The excess of the amine can be adjusted based on its cost and the ease of purification.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC). Reactions are typically complete within 2-12 hours.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines the synthesis of a secondary amine by reacting the building block with an aldehyde or ketone.
Rationale: Reductive amination is a highly effective method for forming C-N bonds. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent, ideal for this transformation, as it does not readily reduce the starting aldehyde or ketone.
Step-by-Step Methodology:
-
Preparation: To a reaction vial, add 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride (1.0 eq), the aldehyde or ketone (1.1 eq), and a suitable solvent (e.g., dichloroethane, DCE, or tetrahydrofuran, THF).
-
Base Addition: Add a base, such as triethylamine (Et3N) (2.2 eq), to neutralize the hydrochloride salt. Stir for 10 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Caution: The addition may cause gas evolution.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by LC-MS or TLC (typically 4-24 hours).
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
-
Purification: Purify the crude product by an appropriate method, such as flash chromatography or preparative HPLC.
Protocol 3: General Procedure for Sulfonamide Formation
This protocol details the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide.
Rationale: Sulfonamides are important functional groups in medicinal chemistry, known for their ability to act as stable mimics of other functional groups and to form strong hydrogen bonds. The reaction is typically carried out in the presence of a base like pyridine, which acts as both a solvent and an acid scavenger.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride (1.0 eq) in pyridine. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by LC-MS or TLC).
-
Work-up:
-
Remove the pyridine under reduced pressure (co-evaporation with toluene can be effective).
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with 1M HCl (to remove residual pyridine), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
-
Purification: Purify the resulting sulfonamide by flash chromatography or recrystallization.
Conclusion
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is a promising and versatile building block for medicinal chemistry. Its constituent parts offer a blend of desirable properties: the pyridazine ring for potential hinge-binding and improved physicochemical characteristics, and the 4-aminopiperidine core for straightforward and diverse functionalization. The protocols outlined above provide a solid foundation for the incorporation of this scaffold into a variety of drug discovery programs, enabling the systematic exploration of chemical space in the pursuit of novel therapeutics.
References
-
Title: The medicinal chemistry of pyridazines. Source: ScienceDirect URL: [Link]
-
Title: The role of the pyridazine scaffold in medicinal chemistry. Source: SpringerLink URL: [Link]
-
Title: A review on the kinase inhibitory potential of pyridazine-containing scaffolds. Source: RSC Publishing URL: [Link]
-
Title: Sodium Triacetoxyborohydride. Source: Organic Chemistry Portal URL: [Link]
Preclinical Dosing Strategies for 1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride in Murine Models
An Application Note on the preclinical evaluation of highly polar, basic small molecules, focusing on the establishment of robust in vivo dosing strategies.
Introduction & Physicochemical Causality
Small molecule amines featuring pyridazine and piperidine scaffolds are frequently utilized in medicinal chemistry due to their favorable target engagement profiles, often acting as kinase inhibitors, STING agonists, or inflammasome modulators[1][2][3]. 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride represents a highly polar, basic building block.
Establishing an optimal in vivo dosing strategy for this compound requires a deep understanding of its physicochemical properties. The presence of a primary aliphatic amine and a piperidine nitrogen results in a high pKa, necessitating its formulation as a dihydrochloride salt to ensure aqueous solubility. However, while the salt form is ideal for intravenous (IV) administration, the alkaline environment of the murine intestine can cause the compound to convert to its free base form. This conversion can lead to localized precipitation, erratic gastric absorption, and variable oral bioavailability[4]. Furthermore, basic amines typically exhibit a high volume of distribution ( Vss ) due to lysosomotropism (tissue trapping in acidic intracellular compartments), which directly impacts systemic clearance rates.
Formulation Strategy
To prevent precipitation and ensure reproducible exposure, vehicle selection must be tailored to the route of administration.
-
Intravenous (IV) Vehicle: 0.9% sterile saline or Phosphate-Buffered Saline (PBS). Causality: The dihydrochloride salt is highly soluble in aqueous media. However, the pH must be buffered to 6.5–7.0 prior to injection to prevent venous irritation and tail necrosis during administration.
-
Oral (PO) Vehicle: 0.5% Methylcellulose (MC) with 0.1% Tween-80 in deionized water[5]. Causality: If the compound converts to a free base in the GI tract, methylcellulose acts as a suspending agent to prevent macroscopic precipitation, while Tween-80 acts as a surfactant to enhance wetting and dissolution, ensuring consistent absorption[5].
Protocol 1: Maximum Tolerated Dose (MTD) Determination
Before initiating efficacy studies, the acute toxicity threshold must be established. This protocol is designed as a self-validating system : it utilizes a concurrent vehicle control group and strict, objective clinical scoring to eliminate subjective observational bias.
Step-by-Step Methodology:
-
Subject Selection: Select 8–10 week-old C57BL/6 or BALB/c mice. Randomize into cohorts of n=3 per dose group, plus one vehicle control group.
-
Dose Escalation: Administer a single oral dose via gavage starting at 10 mg/kg. If tolerated, escalate subsequent cohorts to 30, 100, and 300 mg/kg sequentially.
-
Self-Validating Observation: Monitor mice continuously for the first 4 hours post-dose, then daily for 7 days.
-
Endpoint Criteria: The MTD is defined as the highest dose that does not produce:
-
15% body weight loss compared to baseline.
-
Adverse neurological signs (e.g., tremors, lethargy, abnormal gait).
-
Gastrointestinal distress (e.g., diarrhea, indicative of local mucosal irritation from the basic amine).
-
Protocol 2: Pharmacokinetic (PK) Profiling
To translate in vitro potency to in vivo efficacy, a comprehensive PK profile must be generated[6].
Step-by-Step Methodology:
-
Dosing: Administer 2 mg/kg IV (via lateral tail vein) and 10 mg/kg PO (via oral gavage) to parallel cohorts of mice ( n=3 per time point)[6][7].
-
Serial Sampling: Collect 50 µL of blood via the submandibular vein or retro-orbital plexus under light isoflurane anesthesia at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[6][7].
-
Sample Processing: Collect blood into K2-EDTA tubes to prevent coagulation. Centrifuge immediately at 2000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled tubes and store at -80°C.
-
LC-MS/MS Bioanalysis (Quality Control): Spike 25 µL of plasma with a structurally similar internal standard (IS) before protein precipitation with acetonitrile. Causality: The IS validates the extraction efficiency of every single sample, ensuring that any observed drop in concentration is due to biological clearance, not analytical failure[6].
Anticipated Pharmacokinetic Parameters
Based on the structural motif of pyridazine-piperidine amines, the following table summarizes the expected quantitative data range and its mechanistic implications for dosing.
| Pharmacokinetic Parameter | Intravenous (IV) | Oral (PO) | Mechanistic Implication for Dosing Strategy |
| Cmax (Peak Exposure) | High (Immediate) | Moderate | Dictates acute toxicity thresholds; must remain below MTD. |
| Tmax (Time to Peak) | 0.08 h | 0.5 - 2.0 h | Indicates rapid gastric emptying and absorption[5]. |
| T1/2 (Half-life) | 1.0 - 2.5 h | 1.5 - 3.0 h | Short half-life necessitates BID (twice-daily) or TID dosing[7]. |
| Vss (Volume of Dist.) | > 1.5 L/kg | N/A | High tissue penetration due to basic amine trapping in acidic organelles. |
| Bioavailability ( F% ) | 100% | 30 - 60% | Dependent on GI pH and prevention of free-base precipitation[4]. |
Translational Dosing Strategy (PK/PD Integration)
Once the PK parameters are established, the final dosing regimen is calculated by integrating the pharmacokinetic clearance with the pharmacodynamic (PD) target.
For a compound like 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride, the short half-life (typical of small, polar amines in rodents) means that a single daily dose will likely leave the target uninhibited for >12 hours. To maintain the unbound plasma concentration ( Cu,plasma ) above the in vitro IC50 or EC50 :
-
Calculate the Free Fraction: Determine plasma protein binding (PPB) via equilibrium dialysis.
-
Adjust Frequency: Implement a BID (every 12 hours) or TID (every 8 hours) dosing schedule.
-
Alternative Delivery: If repeated oral gavage induces unacceptable handling stress, transition to a voluntary oral dosing protocol (e.g., suspending the drug in a palatable vehicle like flavored yogurt or condensed milk), which allows for stress-free, multiple-dose administration over several days[8][9].
Workflow Visualization
Caption: Preclinical workflow for establishing murine dosing strategies.
Sources
- 1. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical evaluation of German-sourced ONC201 for the treatment of H3K27M-mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Safety and Pharmacokinetics of ST-246® after IV Infusion or Oral Administration in Mice, Rabbits and Monkeys | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielibrary.com [scielibrary.com]
- 8. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3hs-initiative.co.uk [3hs-initiative.co.uk]
Application Note & Protocol: Quantitative Analysis of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride in Human Plasma by LC-MS/MS
Introduction
In the realm of pharmaceutical development, the precise quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride, a heterocyclic amine of interest in drug discovery, in human plasma.
The chemical structure of 1-(Pyridazin-3-yl)piperidin-4-amine features a polar pyridazine ring and a piperidine moiety with a primary amine, presenting unique challenges for chromatographic retention and extraction from complex biological fluids.[1][2][3][4] This protocol addresses these challenges through optimized sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high selectivity, accuracy, and precision in accordance with regulatory expectations.[5][6][7][8]
Principle and Causality
This method employs a protein precipitation-based sample preparation followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The choice of each component of this workflow is underpinned by the physicochemical properties of the analyte and the rigorous demands of bioanalytical method validation.
-
Sample Preparation: Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the majority of proteinaceous matrix components from plasma.[9][10][11] This technique is particularly suitable for high-throughput analysis.[10]
-
Chromatography: Given the polar nature of the analyte, a C18 column with an aqueous mobile phase containing a formic acid additive is utilized. The formic acid serves to protonate the amine functionalities of the analyte, promoting better peak shape and retention on the reversed-phase column.[12]
-
Ionization: Electrospray Ionization (ESI) in the positive ion mode is chosen as it is highly effective for polar compounds, such as those containing amine groups, that are readily ionizable in solution.[13][14][15][16]
-
Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[16] This minimizes the potential for interference from endogenous matrix components.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride | Reference Standard (≥98% purity) | Sourced Commercially |
| 1-(Pyridazin-3-yl)piperidin-4-amine-d4 dihydrochloride | Internal Standard (IS) (≥98% purity, isotopic purity ≥99%) | Custom Synthesis Provider |
| Acetonitrile (ACN) | HPLC or LC-MS grade | Sourced Commercially |
| Methanol (MeOH) | HPLC or LC-MS grade | Sourced Commercially |
| Formic Acid (FA) | LC-MS grade (≥99%) | Sourced Commercially |
| Water | Deionized, 18.2 MΩ·cm | In-house generation |
| Human Plasma (K2EDTA) | Pooled, drug-free | Sourced Commercially |
Instrumentation and Analytical Conditions
Liquid Chromatography
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Analyte | To be determined experimentally | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Internal Standard (IS) | To be determined experimentally | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Note: The exact m/z values, cone voltages, and collision energies must be optimized for the specific instrument used.
Protocols
Stock and Working Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride reference standard and dissolve in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1-(Pyridazin-3-yl)piperidin-4-amine-d4 dihydrochloride and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol
The following diagram illustrates the protein precipitation workflow:
Caption: Protein Precipitation Workflow for Plasma Samples.
Method Validation
The analytical method must be validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[5][17] This ensures the reliability and reproducibility of the data for regulatory submissions.[7][8] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interferences are observed at the retention times of the analyte and IS.
-
Calibration Curve: A calibration curve should be prepared with a blank sample (matrix sample processed without IS), a zero sample (matrix sample processed with IS), and at least six non-zero concentration levels. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ).
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components of the plasma.
-
Stability: The stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, and long-term storage) must be assessed.
Data Analysis and Interpretation
The concentration of 1-(Pyridazin-3-yl)piperidin-4-amine in unknown samples is determined by calculating the peak area ratio of the analyte to the IS. This ratio is then used to interpolate the concentration from the linear regression of the calibration curve. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thereby providing the most accurate quantification.[18][19][20][21][22]
The following diagram illustrates the data analysis workflow:
Caption: LC-MS/MS Data Analysis Workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride in human plasma using LC-MS/MS. The described method is designed to be robust, sensitive, and suitable for high-throughput bioanalysis in a regulated environment. Adherence to the principles of method validation is crucial for ensuring the integrity and reliability of the generated data in support of drug development programs.
References
- Vertex AI Search. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
- Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- FDA. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- FDA. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Porvair Sciences. (2025, October 28). Improving sample preparation for LC-MS/MS analysis.
- Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- Pharma Focus Europe. (2025, April 29). Ionization Methods in Modern Mass Spectrometry.
- Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- Danaher Life Sciences. (n.d.). Ionization Methods in Mass Spectrometry: Types & Applications.
- LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BioPharma Services. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- Mass Spectrometry & Proteomics Facility. (n.d.). Ionization Modes.
- Oxford Academic. (2018, November 1). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine.
- ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- PubMed. (n.d.). Analysis of polar organic compounds using charge exchange ionization and membrane introduction mass spectrometry.
- ECHA. (n.d.). 1-(pyridin-3-yl)piperidin-4-amine dihydrochloride — Chemical Substance Information.
- BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
- Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- PMC. (n.d.). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects.
- MDPI. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection.
- ECHA. (n.d.). 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride — Chemical Substance Information.
- Taylor & Francis. (2006, September 23). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities.
- bioRxiv. (2026, March 6). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling.
- PMC. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples.
- HELDA - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- Chromatography Today. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- bioRxiv. (2026, March 2). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling.
- PubChem - NIH. (n.d.). Aminopyridazine | C4H5N3 | CID 230373.
- Wikipedia. (n.d.). Piperidine.
- Benchchem. (n.d.). 3-Piperidinamine hydrochloride | 127294-75-1.
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Aminopyridazine | C4H5N3 | CID 230373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. 3-Piperidinamine hydrochloride | 127294-75-1 | Benchchem [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. hhs.gov [hhs.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. opentrons.com [opentrons.com]
- 10. news-medical.net [news-medical.net]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. mdpi.com [mdpi.com]
- 13. pharmafocuseurope.com [pharmafocuseurope.com]
- 14. Ionization Methods in Mass Spectrometry: Types & Applications [lifesciences.danaher.com]
- 15. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. cerilliant.com [cerilliant.com]
- 19. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. biopharmaservices.com [biopharmaservices.com]
- 22. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Advanced Drug Delivery Formulations for 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride
Introduction
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is a heterocyclic amine compound of interest in pharmaceutical development. The presence of the pyridazine and piperidine moieties, along with its formulation as a dihydrochloride salt, suggests a profile of high aqueous solubility. While advantageous for dissolution, this characteristic presents unique challenges for controlled and targeted drug delivery, as the molecule must be effectively encapsulated and retained within a carrier system to modulate its release profile and potentially enhance its therapeutic efficacy.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for two distinct and robust formulation strategies tailored to this hydrophilic small molecule: Solid Lipid Nanoparticles (SLNs) prepared via a double emulsion technique, and Polymeric Nanoparticles using the biodegradable polymer Poly(lactic-co-glycolic acid) (PLGA). These methodologies are designed to improve pharmacokinetic profiles, enable sustained release, and protect the active pharmaceutical ingredient (API) from premature degradation.
Physicochemical Properties of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride
A thorough understanding of the API's physicochemical properties is fundamental to rational formulation design. While specific experimental data for this exact molecule is not broadly published, we can infer key characteristics based on its structure and related compounds.[1][2]
| Property | Inferred Value / Characteristic | Rationale & Implications for Formulation |
| Chemical Name | 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride | The dihydrochloride salt form strongly indicates high aqueous solubility and suggests the molecule will carry a positive charge in solution.[3][4] |
| Molecular Formula | C9H15Cl2N4 | Confirmed from chemical databases. |
| Aqueous Solubility | Excellent / High | The dihydrochloride salt form of amine-containing compounds typically exhibits high water solubility.[1] This is a critical parameter; high solubility makes simple encapsulation in hydrophobic carriers challenging and necessitates specialized techniques like double emulsions. |
| LogP (Predicted) | Low | The polar pyridazine ring and the primary amine, combined with the salt form, suggest a low octanol-water partition coefficient, reinforcing its hydrophilic nature. |
| pKa (Predicted) | Multiple; Basic | The piperidine and pyridazine nitrogens, along with the primary amine, will have distinct basic pKa values. This is crucial for pH-responsive release strategies and understanding drug-excipient interactions.[1] |
| Stability | Moderate | Piperidine and pyridazine rings are generally stable.[2] However, the overall stability of the compound in various pH and temperature conditions should be experimentally determined, as it will influence manufacturing process selection and storage conditions. |
Formulation Strategy 1: Solid Lipid Nanoparticles (SLNs) via Double Emulsion (w/o/w) Method
Rationale: Standard SLN production methods are often inefficient for encapsulating water-soluble drugs due to the rapid partitioning of the drug into the external aqueous phase. The water-in-oil-in-water (w/o/w) double emulsion technique is an effective strategy to overcome this limitation.[5][6][7] The drug is first dissolved in an inner aqueous phase, which is then emulsified in a lipid (oil) phase. This primary w/o emulsion is then dispersed in an external aqueous phase containing a stabilizer, forming the final w/o/w emulsion. Cooling this system solidifies the lipid, entrapping the drug-loaded aqueous droplets within the solid lipid matrix.[7][8]
Experimental Workflow: SLN Preparation
Caption: Workflow for PLGA nanoparticle formulation via double emulsion.
Protocol: PLGA Nanoparticle Formulation of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride
Materials:
-
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride (API)
-
Polymer: PLGA (50:50 or 75:25 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate
-
Stabilizer: Polyvinyl alcohol (PVA) (3-5% w/v)
-
Deionized (DI) Water
Equipment:
-
Probe sonicator
-
High-shear homogenizer
-
Magnetic stirrer
-
Rotary evaporator (optional, for faster solvent removal)
-
High-speed refrigerated ultracentrifuge
-
Particle size analyzer (DLS)
-
UV-Vis Spectrophotometer
-
Lyophilizer (optional)
Step-by-Step Methodology:
-
Preparation of Phases:
-
Internal Aqueous Phase (W1): Dissolve 5-10 mg of API in 0.5 mL of DI water.
-
Organic Phase (O): Dissolve 100 mg of PLGA in 2 mL of DCM.
-
External Aqueous Phase (W2): Prepare 10 mL of a 4% (w/v) PVA solution in DI water.
-
-
Formation of the Primary (w/o) Emulsion:
-
Add the internal aqueous phase (W1) to the organic phase (O).
-
Immediately sonicate the mixture using a probe sonicator (e.g., 40% amplitude, 1 minute) in an ice bath to prevent overheating and solvent evaporation. This will form a fine w/o emulsion.
-
-
Formation of the Double (w/o/w) Emulsion:
-
Quickly add the primary emulsion to the external aqueous phase (W2).
-
Homogenize at high speed (e.g., 12,000 rpm) for 3-5 minutes to create the w/o/w double emulsion.
-
-
Solvent Evaporation and Nanoparticle Hardening:
-
Transfer the double emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate. This process hardens the PLGA nanoparticles.
-
Alternatively, a rotary evaporator can be used under reduced pressure for more rapid solvent removal.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension at 20,000 x g for 30 minutes at 4°C.
-
Carefully remove the supernatant. Resuspend the nanoparticle pellet in DI water by gentle vortexing or sonication.
-
Repeat the washing process two more times to ensure complete removal of free drug and PVA.
-
-
Lyophilization (Optional):
-
Resuspend the final pellet in a cryoprotectant solution (e.g., 5% sucrose) and freeze-dry to obtain a powder.
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: Analyze the final nanoparticle suspension using DLS. Expected size: 150-300 nm; PDI < 0.2.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Combine the supernatants from all washing steps and measure the concentration of unencapsulated API using UV-Vis spectrophotometry.
-
Alternatively, dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) and measure the total encapsulated drug content.
-
Calculate EE% and DL% using the formulas provided in the SLN section.
-
Conclusion
The formulation of hydrophilic small molecules like 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride into advanced drug delivery systems requires specialized techniques that can efficiently entrap the API within a carrier matrix. The double emulsion methods detailed in these application notes for both Solid Lipid Nanoparticles and PLGA-based polymeric nanoparticles provide robust and reproducible pathways to achieve this goal. By creating these nanocarriers, researchers can significantly enhance the potential for controlled release, improved stability, and targeted delivery, thereby unlocking the full therapeutic potential of this promising compound. Successful formulation will depend on careful optimization of process parameters and thorough characterization of the final product.
References
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC. Available at: [Link]
-
Solid lipid nanoparticles for hydrophilic drugs - PubMed. Available at: [Link]
-
Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC. Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. Available at: [Link]
-
Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - MDPI. Available at: [Link]
-
Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC - NIH. Available at: [Link]
-
Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry - PMC. Available at: [Link]
-
Development of Gel-Core Solid Lipid Nanoparticles as Drug Delivery Systems for Hydrophilic Molecules - ResearchGate. Available at: [Link]
-
Advanced mechanisms of polymer-based drug delivery systems for clinical applications. Available at: [Link]
-
Basics of Solid Lipid Nanoparticles Formulation - Biomedical Research Bulletin. Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends - MDPI. Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC. Available at: [Link]
-
Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs - Protocols.io. Available at: [Link]
-
1-(pyridin-3-yl)piperidin-4-amine dihydrochloride — Chemical Substance Information. Available at: [Link]
-
1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride | C9H16Cl2N4 | CID 56773704. Available at: [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. Available at: [Link]
-
WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability - Division of Pharmacy Professional Development. Available at: [Link]
-
AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties. Available at: [Link]
-
Amorphous Solid Dispersion - Veranova. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]
-
Liposomal Formulations: A Recent Update - PMC. Available at: [Link]
-
Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. Available at: [Link]
-
Characterization and Evaluation of Amorphous Solid Dispersion-Part 2 - Crystal Pharmatech. Available at: [Link]
-
Liposome Drug Products - FDA. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]
-
Guideline for the Development of Liposome Drug Products. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]
-
Recent advances in polymeric drug delivery systems - PMC - NIH. Available at: [Link]
-
1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride — Chemical Substance Information. Available at: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Available at: [Link]
-
Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Available at: [Link]
-
Piperidine | C5H11N | CID 8082 - PubChem - NIH. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. nextsds.com [nextsds.com]
- 5. Solid lipid nanoparticles for hydrophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: Cell Viability Assay Preparation for 1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride
Executive Summary & Physicochemical Rationale
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is a highly functionalized synthetic building block and pharmacological probe. When preparing this compound for in vitro cell viability assays, its formulation as a dihydrochloride salt dictates the entire experimental design.
Unlike freebase piperidine derivatives that often require organic solvents like Dimethyl Sulfoxide (DMSO) for solubilization, hydrochloride salts are inherently hydrophilic and highly soluble in aqueous environments[1]. This physicochemical property provides a distinct methodological advantage: it allows researchers to bypass DMSO entirely. Eliminating DMSO from the compound stock prevents solvent-induced cytotoxicity, avoids artificial alterations to cell membrane permeability, and ensures that any observed phenotypic changes are strictly causal to the target compound.
To measure the viability impact of this compound, we utilize a homogeneous ATP-dependent bioluminescence assay (e.g., Promega CellTiter-Glo®). The NIH Assay Guidance Manual strongly recommends homogeneous "add-mix-measure" assays over multi-step tetrazolium reduction assays (like MTT or WST-8) because they eliminate medium removal and washing steps, thereby drastically reducing well-to-well variability and pipetting errors[2].
Assay Design & Causality: Building a Self-Validating System
A robust viability assay is not just a sequence of steps; it is a self-validating logical system. Every experimental choice must isolate the variable of interest (the compound's effect) from environmental noise.
-
Solvent Selection (Causality): We utilize sterile Molecular Biology Grade Water or Phosphate-Buffered Saline (PBS) to create a 10 mM stock. This prevents the >0.5% DMSO toxicity threshold that frequently confounds high-dose viability data.
-
Plate Optics (Causality): We use opaque white 96-well or 384-well microplates. White plates maximize the reflection of the luminescent signal directly to the photomultiplier tube (PMT) of the plate reader while preventing optical crosstalk (signal bleeding) between adjacent wells.
-
Internal Controls (Trustworthiness): The plate layout must include:
-
Media-Only Blank: Establishes the background luminescence of the media and reagent.
-
Vehicle Control (100% Viability): Cells treated with the exact volume of water/PBS used in the highest compound dose.
-
Positive Control (0% Viability): A known cytotoxic agent (e.g., 1 µM Staurosporine) to prove the assay can successfully detect cell death.
-
Fig 1: End-to-end workflow for compound preparation and ATP-based cell viability screening.
Step-by-Step Protocol
Phase 1: Compound Solubilization and Serial Dilution
Note: Always refer to the specific Certificate of Analysis (CoA) for the exact molecular weight and purity to calculate molarity.
-
Stock Preparation (10 mM): Weigh the 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride powder. Dissolve in sterile, cell-culture grade water to achieve a 10 mM stock concentration. Vortex for 30 seconds. If the compound resists immediate dissolution, gentle sonication in a 37°C water bath for 5 minutes will break up the crystal lattice[1].
-
Working Matrix: Prepare a 10-point, 3-fold serial dilution in a sterile 96-well V-bottom "prep plate" using complete culture medium.
-
Highest concentration: 100 µM (requires a 1:100 dilution from the 10 mM stock).
-
Lowest concentration: 5.08 nM.
-
Phase 2: Cell Seeding
-
Harvest cells in the logarithmic growth phase (e.g., 70-80% confluence).
-
Seed cells into an opaque white 96-well plate.
-
Density: 2,000 to 5,000 cells/well in 90 µL of complete medium (density depends on the cell line's doubling time; cells should not exceed 90% confluence by the end of the assay).
-
-
Edge Effect Mitigation: Fill the outermost perimeter wells (Rows A and H, Columns 1 and 12) with 100 µL of sterile PBS to prevent evaporative edge effects during incubation.
-
Incubate the plate overnight (16–24 hours) at 37°C, 5% CO₂ to allow for cellular attachment and recovery.
Phase 3: Treatment and Incubation
-
Transfer 10 µL of the serially diluted compound from the V-bottom prep plate to the corresponding wells in the cell culture plate (yielding a final volume of 100 µL/well).
-
Include 10 µL of vehicle (water/media) to the Vehicle Control wells, and 10 µL of Staurosporine to the Positive Control wells.
-
Incubate the treated plate for the desired exposure time (typically 48 or 72 hours) at 37°C, 5% CO₂.
Phase 4: ATP Luminescence Readout
The amount of intracellular ATP is directly proportional to the number of metabolically active cells[3].
-
Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature (approx. 22°C) for 30 minutes. Causality: Temperature gradients across the plate will cause uneven enzymatic rates and skewed luminescence.
-
Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® Reagent directly to each well (1:1 ratio with the culture medium)[3].
-
Lysis: Place the plate on an orbital shaker at 300-500 rpm for 2 minutes to induce complete cellular lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes. Causality: This stabilizes the luminescent signal, which has a half-life of >5 hours, ensuring consistent reads across the entire plate[3].
-
Readout: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.
Fig 2: Biochemical mechanism of the ATP-dependent luciferase viability assay.
Data Presentation & Analysis
Raw luminescence (Relative Light Units, RLU) must be normalized to the vehicle control to calculate the percentage of cell viability.
Formula: % Viability =[(RLU_Sample - RLU_Blank) / (RLU_Vehicle - RLU_Blank)] × 100
Table 1: Example 10-Point Dilution Matrix & Expected Readout Structure
Data should be plotted using non-linear regression (curve fit) software (e.g., GraphPad Prism) using a four-parameter logistic equation to determine the IC₅₀.
| Dose Level | Final Concentration | Log₁₀[Conc] (M) | Expected RLU (Example) | Normalized Viability (%) |
| Media Blank | N/A | N/A | 150 | 0.0% |
| Vehicle Ctrl | 0 µM (H₂O) | N/A | 45,150 | 100.0% |
| Dose 1 | 100.00 µM | -4.00 | Compound dependent | Compound dependent |
| Dose 2 | 33.33 µM | -4.48 | Compound dependent | Compound dependent |
| Dose 3 | 11.11 µM | -4.95 | Compound dependent | Compound dependent |
| Dose 4 | 3.70 µM | -5.43 | Compound dependent | Compound dependent |
| Dose 5 | 1.23 µM | -5.91 | Compound dependent | Compound dependent |
| Dose 6 | 411.52 nM | -6.39 | Compound dependent | Compound dependent |
| Dose 7 | 137.17 nM | -6.86 | Compound dependent | Compound dependent |
| Dose 8 | 45.72 nM | -7.34 | Compound dependent | Compound dependent |
| Dose 9 | 15.24 nM | -7.82 | Compound dependent | Compound dependent |
| Dose 10 | 5.08 nM | -8.29 | Compound dependent | Compound dependent |
| Pos. Ctrl | 1.0 µM Staurosporine | N/A | 450 | < 1.0% |
References
-
National Center for Advancing Translational Sciences (NCATS). Choosing Modern Assay Technologies to Develop Test Guidelines - NIH Assay Guidance Manual. National Institutes of Health. Available at: [Link][2]
-
ResearchGate Community Discussion. How do I dissolve Donepezil [Hydrochloride Salt vs Freebase]? ResearchGate. Available at:[Link][1]
Sources
Technical Support Center: Aqueous Solubility Optimization for 1-(Pyridazin-3-yl)piperidin-4-amine 2HCl
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected precipitation when working with 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride. Because this compound is supplied as a dihydrochloride salt, it is intuitively expected to be highly hydrophilic. However, practical laboratory workflows—such as dissolving the API directly into saline or titrating to physiological pH—often trigger rapid crystallization.
This guide is designed to move beyond basic instructions. By dissecting the thermodynamic and kinetic mechanisms of dissolution, we provide a self-validating framework to ensure your compound remains in solution from the bench to the biological assay.
Part 1: Root Cause Analysis & Troubleshooting Guide
When your compound crashes out of solution, the failure mode is rarely a defect in the API; it is almost always a mismatch between the solvent environment and the compound's physicochemical properties.
Q1: Why does my compound precipitate immediately when I try to dissolve it in 1X PBS or 0.9% Saline?
The Causality: You are observing the [1]. 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride dissociates into one organic dication and two chloride anions ( Cl− ). PBS and saline contain extremely high background concentrations of chloride (~140-150 mM). According to Le Chatelier’s principle, this massive excess of product ions forces the dissolution equilibrium to the left. The ionic product momentarily exceeds the solubility product constant ( Ksp ), causing the salt to precipitate before it can fully dissolve [3].
The Solution: Always perform the initial dissolution in ultrapure water (Milli-Q) where the background [Cl−] is zero. Once the crystal lattice is fully disrupted and solvated, you can slowly dilute the solution into your working buffer.
Q2: The compound dissolved perfectly in water, but turned milky white when I adjusted the pH to 7.4 for cell culture. What happened?
The Causality: You have induced pH-dependent free-basing. The molecule possesses two protonation sites: a pyridazine ring (pKa ~2.5–3.0) and a primary aliphatic amine (pKa ~9.5). In pure water, the dihydrochloride salt creates a highly acidic microenvironment (pH < 4.0), keeping both sites protonated and highly soluble. As you titrate toward pH 7.4, the pyridazine ring fully deprotonates, and the primary amine begins to lose its charge. If you use a strong base (like 1M NaOH) to adjust the pH, localized high-pH microenvironments (> pH 9.0) form instantly, converting the drug into its highly insoluble free-base form [2].
The Solution: Use a weak, buffered base (e.g., 0.1M Sodium Bicarbonate) and ensure continuous, vigorous vortexing during titration to prevent localized high-pH zones.
Figure 1: Decision tree for troubleshooting aqueous precipitation.
Part 2: Quantitative Solubility Profiles
To aid in your experimental design, we have mapped the estimated solubility limits of 1-(Pyridazin-3-yl)piperidin-4-amine 2HCl across standard laboratory solvent systems.
| Solvent System | Target pH | Estimated Solubility Limit | Primary Limiting Factor |
| Ultrapure Water (Milli-Q) | 4.0 - 5.0 | > 100 mM | None (Thermodynamically ideal) |
| 0.9% NaCl (Saline) | ~ 5.5 | 15 - 20 mM | Common-Ion Effect ( Cl− ) |
| 1X PBS | 7.4 | 5 - 10 mM | Common-Ion Effect & Partial Free-Basing |
| 0.1 M NaOH | > 10.0 | < 0.1 mM | Complete Free-Base Precipitation |
| 10% DMSO / 90% PBS | 7.4 | ~ 30 mM | Co-solvent capacity |
Part 3: Protonation State Pathway
Understanding the ionization state of your API at your target pH is critical for formulation success. The diagram below illustrates the structural transitions of the compound as pH increases.
Figure 2: pH-dependent protonation states and their impact on solubility.
Part 4: Step-by-Step Methodologies
To ensure a self-validating system, do not deviate from the order of addition in these protocols. The sequence is specifically designed to bypass thermodynamic barriers.
Protocol A: Preparation of a 50 mM Stock Solution for In Vitro Assays
Objective: Achieve high concentration while avoiding the common-ion effect.
-
Weighing: Accurately weigh the required mass of 1-(Pyridazin-3-yl)piperidin-4-amine 2HCl into a sterile glass vial.
-
Primary Solvation: Add 80% of the final target volume using Milli-Q water (NOT buffer).
-
Kinetic Disruption: Vortex vigorously for 60 seconds. If macroscopic particles remain, sonicate in a water bath at 37°C for 5 minutes. Causality: Heat and sonication provide the kinetic energy required to break the initial crystal lattice.
-
Buffer Integration: Once a completely clear solution is achieved, slowly add 10% of the final volume as a 10X concentrated buffer (e.g., 10X PBS).
-
Volume Adjustment: Top off to the final volume with Milli-Q water.
-
Verification: Inspect against a dark background for micro-crystals. Sterile filter through a 0.22 µm PES membrane.
Protocol B: Formulation for In Vivo Dosing (Target pH 7.4)
Objective: Maintain solubility at physiological pH without causing free-base precipitation [2].
-
Co-Solvent Wetting: Dissolve the API in 5% total volume of DMSO. Causality: DMSO disrupts solute-solute interactions and dramatically lowers the dielectric constant of the immediate microenvironment.
-
Surfactant/Stabilizer Addition: Add 40% total volume of PEG-400 or Propylene Glycol and vortex thoroughly. This creates a hydrophobic shield around the transiently forming free-base molecules.
-
Aqueous Titration: Slowly add 55% total volume of 50 mM Phosphate Buffer (pH 7.4) drop-by-drop while continuously vortexing. Causality: Dropwise addition prevents the formation of localized high-pH pockets that trigger irreversible nucleation.
-
Final pH Check: Verify the pH is between 7.2 and 7.4. The solution should remain optically clear.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I just heat the solution to force the compound into 1X PBS? A: No. Heating provides kinetic energy to overcome the activation barrier of dissolution, but it does not alter the thermodynamic Ksp limit dictated by the common-ion effect. Once the solution cools back to room temperature, the compound will inevitably nucleate and precipitate out of solution.
Q: Is it safe to store the aqueous stock solution at -20°C? A: Yes, but with a caveat. Freezing concentrates the solutes as pure water crystallizes out first (cryo-concentration). This can force the API out of solution. Upon thawing, you must heat the vial to 37°C and vortex vigorously for 5 minutes to re-dissolve any micro-precipitates before use.
Q: My assay requires absolutely zero DMSO. How can I achieve 20 mM at pH 7.4? A: Without co-solvents, achieving 20 mM at pH 7.4 is thermodynamically challenging due to the partial deprotonation of the primary amine. You must use a complexation agent. We recommend formulating with 10-20% w/v Hydroxypropyl-β-Cyclodextrin (HPβCD). The cyclodextrin cavity will encapsulate the hydrophobic pyridazine moiety, artificially enhancing the apparent aqueous solubility [2].
References
troubleshooting 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride precipitation in DMSO
Welcome to the technical support guide for 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on common handling and solubility challenges, particularly focusing on the issue of precipitation in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical solutions to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Precipitation in DMSO
This section directly addresses the common and frustrating issue of your compound precipitating from a DMSO stock solution.
Question: My 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride, which was initially dissolved in DMSO, has now formed a precipitate. What is causing this and how can I fix it?
Answer:
The precipitation of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride from a DMSO stock solution is a frequent challenge. The primary culprit is almost always the hygroscopic nature of DMSO.[1][2][3] Here’s a breakdown of the likely causes and a systematic approach to resolving the issue.
Primary Cause: Water Absorption by DMSO
-
The Science: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Even brief exposure to ambient air can introduce a significant amount of water into your DMSO stock. For a dihydrochloride salt like 1-(Pyridazin-3-yl)piperidin-4-amine, the presence of water in the aprotic DMSO environment can disrupt the ionic interactions and solvation that keep the compound dissolved, thereby decreasing its solubility.[1] The introduction of water alters the solvent's polarity and structure, making it a less favorable environment for many organic compounds.[3]
-
The Effect: As the water content in the DMSO increases, your once-clear solution can become supersaturated, leading to the compound "crashing out" or precipitating.[2] This is often exacerbated by freeze-thaw cycles, which can promote the crystallization of compounds from the solution.[1][2]
Secondary Causes:
-
Temperature Fluctuations: DMSO has a relatively high freezing point of 18.5°C (65.3°F).[1][4] If your lab temperature drops, the DMSO can begin to solidify, which can force the dissolved compound out of solution.
-
Concentration Exceeding Solubility Limit: While this compound is generally soluble in DMSO, it's possible the intended concentration exceeds its solubility limit, especially if the DMSO is not anhydrous.
-
Compound Stability: While less common for a stable salt form in DMSO, degradation over time could lead to less soluble byproducts.
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve the precipitation issue.
Caption: Troubleshooting workflow for precipitation in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the known properties of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride?
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C9H15N4.2HCl | Based on structure |
| Appearance | Likely a solid, crystalline powder | Typical for dihydrochloride salts[3] |
| Solubility | Expected to have good solubility in DMSO and limited solubility in aqueous solutions.[1] | General characteristic of amine hydrochlorides.[1] |
| Hygroscopicity | As a salt, it is likely to be hygroscopic. | A common property of hydrochloride salts.[5] |
Q2: What are the best practices for preparing a stock solution of this compound in DMSO?
To minimize the risk of precipitation, adhere to the following best practices:
-
Always use anhydrous DMSO: Start with a new, unopened bottle of anhydrous (or molecular sieve-dried) DMSO.[1]
-
Equilibrate to room temperature: Before opening the compound vial and the DMSO bottle, allow them to warm to room temperature to prevent condensation of atmospheric moisture.[3]
-
Work quickly: Minimize the time the DMSO container is open to the air.
-
Ensure complete initial dissolution: Use a combination of vortexing, gentle warming (e.g., a 37°C water bath), and sonication to ensure the compound is fully dissolved initially.[5][6][7]
Q3: How should I properly store my DMSO stock solution?
Proper storage is critical to prevent future precipitation:
-
Aliquot: Divide the stock solution into smaller, single-use volumes in tightly sealed vials.[1][3] This minimizes the number of freeze-thaw cycles and the exposure of the entire stock to air each time it's used.
-
Storage Temperature: Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][8]
-
Use a Desiccator: For added protection, store your DMSO stock vials within a desiccator to maintain a dry environment.
Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. What should I do?
This is a different issue known as "salting out" or "solvent shock," which occurs when the compound, highly soluble in DMSO, is rapidly transferred to an aqueous environment where it is less soluble.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer.[6][8]
-
Vigorous Mixing: Add the DMSO stock drop-wise to the aqueous buffer while vortexing or stirring vigorously to facilitate rapid dispersion.
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, typically below 0.5%, as high concentrations can be cytotoxic.[5][7]
-
Consider Co-solvents: If precipitation in the final aqueous solution persists, using a co-solvent compatible with your assay may be necessary.[8]
Experimental Protocols
Protocol 1: Redissolving Precipitated 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride
-
Visual Inspection: Before use, always visually inspect your stock solution for any precipitate.
-
Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes. This can help increase the solubility of the compound.[3][6]
-
Vortexing: After warming, vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the precipitate persists, place the vial in a water bath sonicator for 10-15 minutes.[7] This uses ultrasonic energy to break up solid particles and aid dissolution.
-
Final Check: Inspect the solution again. If it is clear, it is ready for use. If the precipitate remains, the concentration of the supernatant will be lower than intended.
Protocol 2: Preparation of a Stable DMSO Stock Solution
-
Preparation: Allow the vial of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Determine the mass of the compound and volume of DMSO required to achieve your target concentration.
-
Dissolution: a. Accurately weigh the compound and place it in a sterile, appropriately sized vial. b. Add the calculated volume of anhydrous DMSO. c. Cap the vial tightly and vortex for 1-2 minutes. d. If necessary, use gentle warming (37°C) and sonication as described in Protocol 1 to achieve a clear solution.[5][6]
-
Aliquoting and Storage: a. Once fully dissolved, immediately aliquot the stock solution into single-use, low-volume vials. b. Seal the vials tightly and store them at -20°C or -80°C in a desiccated environment.[3][8]
Caption: Workflow for preparing a stable DMSO stock solution.
References
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. nextsds.com [nextsds.com]
- 3. chembk.com [chembk.com]
- 4. nextsds.com [nextsds.com]
- 5. (R)-3-Piperidinamine dihydrochloride | 334618-23-4 [chemicalbook.com]
- 6. 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride | C9H16Cl2N4 | CID 56773704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 8. Aminopyridazine | C4H5N3 | CID 230373 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing reaction yields for 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride synthesis
Welcome to the dedicated technical support guide for the synthesis of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the mechanistic nuances and practical challenges encountered during this synthesis. Our goal is to empower you with the knowledge to not only troubleshoot experiments but to strategically optimize them for maximal yield and purity.
The synthesis primarily involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The electron-deficient nature of the pyridazine ring facilitates the displacement of a halide at the C3-position by the secondary amine of a protected piperidine derivative.[1] This guide provides solutions to common obstacles in this key transformation and subsequent processing steps.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction shows very low conversion or has stalled completely. What are the primary factors to investigate?
Answer: Low or no conversion in this SNAr reaction typically points to one of three areas: insufficient reactivity, suboptimal solvent conditions, or ineffective acid scavenging.
Possible Cause A: Insufficient Thermal Energy or Reactant Reactivity The SNAr reaction between 3-chloropyridazine and tert-butyl (piperidin-4-yl)carbamate requires sufficient energy to overcome the activation barrier of the initial nucleophilic attack. While pyridazines are activated for SNAr, the reaction often requires heating.
-
Expert Recommendation: Increase the reaction temperature systematically. A good starting point is 80-100 °C, but for less reactive substrates, temperatures up to 120 °C or even higher in a sealed vessel may be necessary.[2] Monitor the reaction for potential degradation of starting materials at higher temperatures.
Possible Cause B: Incorrect Solvent Choice Solvent choice is critical in SNAr reactions. The ideal solvent must solubilize the reactants and, more importantly, stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[3][4] Protic solvents can hydrogen-bond with the amine nucleophile, reducing its nucleophilicity.
-
Expert Recommendation: Employ polar aprotic solvents. These solvents effectively solvate the counter-ion of the base but do not strongly solvate the amine nucleophile, leaving it more available for reaction.[5]
-
Primary Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).
-
Greener Alternatives: Polyethylene glycol (PEG-400) has been shown to be an effective medium for SNAr reactions on nitrogen-containing heterocycles.[2]
-
Possible Cause C: Ineffective Base or Protonation of Nucleophile The reaction generates one equivalent of hydrochloric acid (HCl). This acid will immediately protonate the most basic species in the mixture, which is your piperidine nucleophile, rendering it inactive. A base is mandatory to neutralize this acid as it forms.
-
Expert Recommendation: Use at least one equivalent of a suitable base. For this reaction, a slight excess (1.1-1.5 equivalents) is often beneficial.
-
Inorganic Bases: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are excellent choices, particularly in DMSO or DMF. They are easily removed by filtration after the reaction. K2CO3 is often effective and economical.[6]
-
Organic Bases: Non-nucleophilic amine bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N) can be used, especially if complete dissolution of the base is desired. However, they can complicate purification.[6]
-
Troubleshooting Workflow: Low Conversion
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | IntechOpen [intechopen.com]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
preventing thermal degradation of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride during storage
Welcome to the technical support guide for 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the thermal degradation of this compound during storage. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solid 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride has developed a yellowish or brownish tint over time. What could be the cause?
A1: A change in color from white or off-white to a yellowish or brownish hue is a common indicator of degradation. This is often due to slow oxidation of the piperidine ring or other subtle structural changes accelerated by exposure to light, air (oxygen), and elevated temperatures. Even at room temperature, these processes can occur over extended periods.
Q2: I've observed new peaks, often with earlier retention times, in the HPLC analysis of my stored compound. What do these represent?
A2: The appearance of new, more polar peaks in your HPLC chromatogram is a strong sign of degradation.[1] Oxidation products, such as N-oxides of the piperidine nitrogen, are more polar than the parent compound and will therefore elute earlier on a reverse-phase column.[1] Hydrolysis of the pyridazine ring, though less common under dry conditions, could also lead to more polar degradants.
Q3: Is 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride sensitive to moisture?
A3: Yes. As an amine hydrochloride salt, this compound is likely hygroscopic, meaning it can absorb moisture from the atmosphere. This is a critical factor to control, as the presence of water can accelerate hydrolytic degradation pathways and may facilitate other undesirable chemical reactions.[2]
Q4: What are the primary environmental factors that contribute to the degradation of this compound?
A4: The main environmental culprits for the degradation of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride are:
-
Elevated Temperatures: Heat accelerates the rate of all chemical reactions, including oxidation and hydrolysis.[1]
-
Oxygen: The piperidine moiety is susceptible to oxidation.[1]
-
Light: UV and even ambient light can provide the energy to initiate photo-oxidative degradation.
-
Humidity: Moisture can lead to hydrolysis and other degradation pathways.
Troubleshooting Guide for Thermal Degradation
This section provides a structured approach to identifying and resolving issues related to the thermal degradation of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: You observe a decrease in the compound's expected biological activity or high variability between experiments using different batches or ages of the compound.
-
Potential Cause: This is a classic sign of the degradation of the active pharmaceutical ingredient (API). The formation of degradation products reduces the concentration of the active compound, leading to diminished potency.
-
Troubleshooting Steps:
-
Re-evaluate Purity: Immediately assess the purity of your compound stock using a validated stability-indicating analytical method, such as reverse-phase HPLC.
-
Prepare Fresh Solutions: For your assays, always use freshly prepared solutions from a solid stock that has been properly stored.
-
Implement Strict Storage Protocols: Ensure that all batches of the compound are stored under the recommended conditions to minimize variability.
-
Issue 2: Physical Changes in the Solid Compound
-
Symptom: The solid material shows visible changes, such as discoloration, clumping, or a change in texture.
-
Potential Cause: Discoloration often points to oxidation. Clumping is a strong indicator of moisture absorption due to the hygroscopic nature of the amine hydrochloride salt.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the compound is stored in a tightly sealed container, protected from light, and at the recommended low temperature.
-
Consider Inert Atmosphere: For long-term storage, consider transferring the compound to a vial, purging with an inert gas like argon or nitrogen, and sealing with a high-quality cap.
-
Use of Desiccants: Store vials of the compound within a desiccator containing a suitable drying agent to minimize exposure to humidity.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps to take when you suspect degradation of your compound.
Caption: A flowchart for troubleshooting suspected degradation.
Understanding the Degradation Pathways
The thermal degradation of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is likely to involve its two core heterocyclic structures: the piperidine ring and the pyridazine ring.
-
Oxidation of the Piperidine Ring: The piperidine moiety is susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen.[1] The primary points of attack are the nitrogen atom and the adjacent carbon atoms. This can lead to the formation of piperidine N-oxide and imines.[1] More severe oxidation can result in the opening of the piperidine ring.[1]
-
Hydrolysis of the Pyridazine Ring: While the pyridazine ring is generally stable, it can be susceptible to hydrolysis under certain conditions, particularly if the compound has absorbed moisture. This could potentially lead to ring-opening or other structural rearrangements.
Visualizing Potential Degradation Pathways
The following diagram illustrates the likely points of initial degradation on the molecule.
Caption: Key degradation routes for the molecule.
Recommended Storage Conditions and Experimental Protocols
To prevent thermal degradation, adherence to strict storage and handling protocols is essential.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the piperidine ring. |
| Light | Amber vial or stored in the dark | Protects against photo-oxidative degradation. |
| Humidity | Tightly sealed container in a desiccator | Prevents moisture absorption and subsequent hydrolysis. |
Experimental Protocol: Forced Degradation Study
A forced degradation study can help you identify potential degradation products and establish a stability-indicating analytical method.[3][4]
Objective: To intentionally degrade 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride under controlled stress conditions to identify degradation products.
Materials:
-
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a C18 column
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or water).
-
Acidic Stress: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Stress: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Stress: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress (Solid): Place the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Stress: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by HPLC, comparing them to an unstressed control sample.
-
Monitor for the appearance of new peaks and a decrease in the area of the parent compound peak.
-
Use LC-MS to determine the mass of the major degradation products to aid in their identification.
-
References
-
PubMed. Hydrolysis of the amide bond in histidine- and methionine-containing dipeptides promoted by pyrazine and pyridazine palladium(II)-aqua dimers: Comparative study with platinum(II) analogues. Available from: [Link]
-
ResearchGate. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF. Available from: [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available from: [Link]
-
PubMed. Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. Available from: [Link]
-
ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A. Available from: [Link]
-
PMC. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]
-
Research Journal of Pharmacy and Technology. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available from: [Link]
-
Eastern Kentucky University Encompass. Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Available from: [Link]
-
Research Journal of Pharmacy and Technology. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Available from: [Link]
- Google Patents. DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.
-
PMC. Impact of Solvent on the Thermal Stability of Amines. Available from: [Link]
-
Science of Synthesis. Product Class 8: Pyridazines. Available from: [Link]
-
Broughton Life Sciences. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of the amide bond in histidine- and methionine-containing dipeptides promoted by pyrazine and pyridazine palladium(II)-aqua dimers: Comparative study with platinum(II) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
Technical Support Center: Troubleshooting False Positives with 1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride
Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help you systematically identify, understand, and eliminate artifactual readouts when screening 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride and its derivatives.
Because this fragment contains a heteroaromatic pyridazine ring, a basic piperidine amine, and is formulated as a dihydrochloride salt, it is highly susceptible to inducing false positives through aggregation, autofluorescence, and pH-driven target denaturation. This guide provides the mechanistic causality behind these artifacts and equips you with self-validating protocols to ensure the scientific integrity of your hit-to-lead campaigns.
Diagnostic Workflows and Mechanistic Pathways
To prevent the costly pursuit of artifactual hits, every primary screening hit must be subjected to a rigorous triage workflow.
Workflow for triaging false positives in small molecule screening.
Mechanistic pathway of colloidal aggregation leading to false inhibition.
Frequently Asked Questions (Causality & Mechanisms)
Q1: Why does 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride exhibit steep Hill coefficients and non-competitive inhibition profiles in my biochemical assays? A1: This is a classic signature of Small Colloidally Aggregating Molecules (SCAMs). The compound possesses an amphiphilic character—the hydrophobic piperidine-pyridazine core paired with the charged amine. At critical concentrations (often mid-micromolar), these monomers self-assemble into colloidal particles ranging from 30 to 1000 nm in radius[1]. These colloids non-specifically sequester the target protein, leading to apparent inhibition[2]. Because this is a phase transition rather than a 1:1 stoichiometric binding event, the dose-response curve becomes unnaturally steep, resulting in Hill coefficients (nH) > 1.5[3].
Q2: I am observing erratic baseline signals in my fluorescence intensity (FI) assays. Is the pyridazine moiety responsible? A2: Yes. The pyridazine ring is a heteroaromatic system that can absorb light in the UV/violet spectrum and emit in the blue/green region, overlapping with common fluorophores like coumarin or Alexa Fluor 488. Compound autofluorescence can obscure true small-molecule activity, presenting as either a false positive or false negative depending on whether your assay is a gain-of-signal or loss-of-signal format[4]. Approximately 1.8% of typical screening hits are driven by autofluorescence artifacts, making spectroscopic counter-screening mandatory[3].
Q3: How does the dihydrochloride salt form specifically induce false positives in weakly buffered systems? A3: 1-(Pyridazin-3-yl)piperidin-4-amine is supplied as a dihydrochloride salt. When dissolved at high concentrations typical of fragment-based lead discovery (e.g., 1–5 mM), the compound releases two equivalents of hydrochloric acid per mole. If your assay buffer capacity is insufficient (e.g., <50 mM HEPES or Tris), this causes a rapid, localized drop in pH. This pH shift can denature the target protein or alter the ionization state of critical catalytic residues, resulting in a complete loss of enzyme activity that mimics high-affinity inhibition[5].
Quantitative Diagnostic Thresholds
Use the following empirically derived thresholds to rapidly classify the nature of your screening hits.
| Artifact Mechanism | Diagnostic Metric | Threshold for False Positive Flag |
| Colloidal Aggregation | Hill Coefficient (nH) | > 1.5 to 2.0 |
| Colloidal Aggregation | Detergent Sensitivity | > 35% recovery of activity with 0.01% Triton X-100 |
| Autofluorescence | Background Signal | > 3 standard deviations above DMSO control |
| pH / Salt Effect | Assay Buffer pH Shift | > 0.2 pH unit drop upon compound addition |
Validated Experimental Protocols
To ensure data integrity, every protocol below is designed as a self-validating system . This means the assay inherently proves its own functional state alongside the test compound.
Protocol A: Detergent-Sensitivity Assay for SCAM Detection
Causality: If inhibition is driven by specific active-site binding, the presence of a non-ionic detergent will not affect the IC50. If the inhibition is driven by SCAMs, the detergent disrupts the colloidal micelles, releasing the trapped enzyme and restoring catalytic activity.
-
Buffer Preparation: Prepare two identical batches of your assay buffer: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100).
-
Compound Dilution: Perform a 10-point serial dilution of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride in both Buffer A and Buffer B.
-
Pre-incubation: Add the target protein to the compound plates and pre-incubate for 15 minutes. (Causality: Pre-incubation provides the necessary time for colloidal aggregates to form and sequester the protein).
-
Reaction Initiation: Add the substrate to initiate the reaction and monitor the readout.
-
Self-Validation Check: Run a parallel plate using a validated, non-aggregating competitive inhibitor for your target. Its IC50 must remain identical in both Buffer A and Buffer B. If the control fails, the detergent concentration is interfering with your target protein.
-
Data Analysis: Calculate the IC50. If the inclusion of 0.01% Triton X-100 recovers >35% of enzyme activity or shifts the IC50 by more than 3-fold, flag the compound as a colloidal aggregator[3].
Protocol B: Orthogonal pH Monitoring for Salt Artifacts
Causality: High-concentration screening of dihydrochloride salts overwhelms weak buffers. By utilizing a spectrophotometric pH indicator, we can directly visualize the localized environmental shift causing target denaturation.
-
Mock Assay Preparation: Prepare a mock reaction mixture containing all assay components except the target protein. Supplement this mixture with 10 µM Phenol Red (a pH indicator).
-
Compound Spiking: Spike 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride into the mock assay at your maximum screening concentration (e.g., 2 mM).
-
Spectrophotometric Readout: Measure the absorbance at 558 nm (the peak absorbance for the basic form of Phenol Red).
-
Self-Validation Check: Titrate known amounts of HCl into a control well to generate a standard curve of absorbance vs. pH drop. This step quantifies the exact buffering capacity of your system and validates the dye's responsiveness.
-
Data Analysis: If the compound induces a pH drop of >0.2 units compared to the DMSO control, the inhibition observed in the primary screen is a salt-induced artifact rather than a true binding event.
References
- Source: rsc.
- Source: nih.
- Source: nih.
- Source: acs.
- Source: nih.gov (PubMed)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 3. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A False-Positive Screening Hit in Fragment-Based Lead Discovery: Watch out for the Red Herring - PubMed [pubmed.ncbi.nlm.nih.gov]
purification techniques for crude 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride extracts
Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that purifying highly polar, nitrogen-rich heterocycles presents unique thermodynamic and chromatographic challenges.
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride contains both a basic pyridazine ring and a primary amine on the piperidine moiety. In its dihydrochloride salt form, its extreme hydrophilicity and ionic nature make standard normal-phase chromatography virtually useless. This guide provides field-proven, self-validating protocols and troubleshooting matrices to isolate your target compound with >99% purity.
I. Purification Decision Matrix
Before selecting a purification route, you must assess the impurity profile of your crude extract. The logic tree below outlines the optimal workflow based on the physicochemical nature of the contaminants.
Fig 1. Decision matrix for purifying highly polar amine dihydrochloride extracts.
II. Core Workflows & Self-Validating Protocols
Protocol A: Biphasic Free-Basing & Organic Extraction
Causality: The primary amine on the piperidine ring has a pKa of ~10.4, while the pyridazine nitrogens sit around pKa 2-3. To force this highly polar molecule into an organic phase, you must completely suppress ionization by driving the pH well above the highest pKa .
-
Dissolution: Dissolve the crude dihydrochloride salt in a minimal volume of deionized water.
-
Basification: Slowly add 2M NaOH dropwise while stirring in an ice bath until the aqueous layer reaches pH 12.5.
-
Extraction: Extract the aqueous layer three times with 2-Methyltetrahydrofuran (2-MeTHF). Note: 2-MeTHF is chosen over Dichloromethane (DCM) due to its superior solvation of polar amines and better phase separation.
-
Self-Validation Checkpoint: Spot both the aqueous and organic layers on a silica TLC plate. Expose the plate to Ninhydrin stain and heat. A distinct purple spot in the organic lane confirms the successful extraction of the primary amine. If the aqueous lane remains heavily stained, add NaCl to the aqueous layer to "salt out" the product and extract again.
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Strong Cation Exchange (SCX) Chromatography
Causality: If your crude mixture contains structurally similar polar impurities (e.g., unreacted 3-chloropyridazine), normal-phase silica will cause severe streaking due to hydrogen bonding with acidic silanol groups. SCX chromatography leverages the positive charge of the protonated amine, allowing neutral and non-basic impurities to be washed away before targeted elution .
-
Conditioning: Condition a silica-based SCX cartridge with 3 column volumes (CV) of Methanol.
-
Loading: Dissolve the crude extract in Methanol (ensure it is slightly acidic, pH ~4, to maintain protonation) and load it onto the column.
-
Washing: Wash with 5 CV of 100% Methanol. This removes all non-basic organic impurities.
-
Elution: Elute the target compound using 2M Ammonia in Methanol (NH₃/MeOH). The ammonia deprotonates the amine, breaking the ionic bond with the sulfonic acid stationary phase.
-
Self-Validation Checkpoint: Monitor the UV absorbance (254 nm) of the fractions. The pyridazine ring is strongly UV-active. The sudden appearance of a UV-active peak during the NH₃/MeOH wash confirms the elution of your target base.
Protocol C: Anti-Solvent Crystallization of the Dihydrochloride Salt
Causality: Dihydrochloride salts are notoriously hygroscopic. Recrystallization purifies the compound by exploiting the differential solubility of the target salt versus impurities in a binary solvent system .
-
Salt Formation: Dissolve the pure free base (from Protocol A or B) in anhydrous Ethanol. Slowly add 2.2 equivalents of HCl in Diethyl Ether at 0°C.
-
Primary Dissolution: Isolate the crude salt and redissolve it in a minimum volume of near-boiling Methanol (Primary Solvent). Filter hot to remove any insoluble inorganic salts (like NaCl) .
-
Supersaturation: Transfer to a crystallizing dish at 40°C. Dropwise, add Diethyl Ether (Anti-Solvent) until the solution becomes faintly turbid.
-
Annealing: Allow the solution to cool undisturbed to room temperature, then transfer to 4°C overnight.
-
Self-Validation Checkpoint: Perform a silver nitrate (AgNO₃) test on a small, dissolved sample of the final washed crystals. A dense white precipitate (AgCl) confirms the structural retention of the hydrochloride salt form.
III. Quantitative Data: Crystallization Solvent Systems
To optimize your yield and purity during Protocol C, reference the thermodynamic parameters in the table below. Selecting the correct solvent ratio is critical to preventing product loss.
| Primary Solvent | Anti-Solvent | Optimal Ratio (v/v) | Temp Profile (T_dissolve → T_cryst) | Expected Yield | Impurity Clearance Target |
| Methanol | Diethyl Ether | 1 : 5 | 60°C → 4°C | 85 - 90% | Non-polar organics |
| Ethanol | Ethyl Acetate | 1 : 3 | 75°C → 20°C | 75 - 80% | Mixed polarity organics |
| Water | Acetone | 1 : 10 | 90°C → 0°C | > 90% | Inorganic salts (e.g., NaCl) |
IV. Troubleshooting & FAQs
Q: My compound is "oiling out" during anti-solvent crystallization instead of forming solid crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solute's concentration exceeds its solubility limit in the solvent mixture, but the kinetic barrier to nucleation is too high. The solute drops out as a dense, impurity-trapping liquid. Fix: Reheat the mixture until the oil completely redissolves. Add 5-10% more of your primary solvent (Methanol) to lower the supersaturation level. Reduce the rate of your anti-solvent addition, and introduce a "seed crystal" of pure product to bypass the kinetic nucleation barrier .
Q: I tried running a normal-phase silica column, but my product streaked across all fractions. Why did this happen and how can I salvage it? A: Basic amines interact heavily with the acidic silanol groups (Si-OH) on the surface of normal-phase silica gel via secondary hydrogen bonding and ion-exchange mechanisms. This causes a continuous desorption-adsorption drag. Fix: Abandon normal-phase silica for this molecule. Switch to Strong Cation Exchange (SCX) chromatography as detailed in Protocol B . If you must use normal-phase, you must pre-treat the silica with 1% Triethylamine (TEA) to cap the acidic silanol sites, though removing TEA later can be tedious.
Q: After free-basing and extracting, my yield is terribly low. Where is my product? A: It is likely still in the aqueous layer. 1-(Pyridazin-3-yl)piperidin-4-amine is highly hydrophilic. If your pH was only 9 or 10, the primary amine was not fully deprotonated. Fix: Ensure the aqueous layer is strictly pH > 12. Furthermore, saturate the aqueous layer with solid NaCl before extraction. This "salting out" effect decreases the solubility of organic molecules in the water phase, forcing them into the organic extraction solvent .
Q: How do I remove residual NaCl from my final dihydrochloride salt if I used an aqueous HCl neutralization? A: Inorganic salts like NaCl are practically insoluble in cold, absolute organic solvents. Suspend your crude, dry salt mixture in anhydrous Ethanol or Methanol and stir vigorously. The organic amine dihydrochloride will dissolve, leaving the inorganic NaCl as a solid suspension. Filter the mixture through a fine frit, and crystallize the filtrate .
V. References
-
Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. Analytica Chimica Acta (via PubMed/NIH).[Link]
-
Purification of organic hydrochloride salt? ResearchGate.[Link]
-
Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology (via PMC/NIH).[Link]
-
Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications (Royal Society of Chemistry).[Link]
maximizing shelf life and stability of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride
Technical Support Center: Maximizing Shelf Life & Stability of 1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride
Welcome from the Application Science Team As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of multi-basic amine salts. 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is a highly valuable building block in medicinal chemistry and drug development, but its dihydrochloride nature makes it a thermodynamic sponge for atmospheric moisture. This guide moves beyond basic handling instructions, providing you with the mechanistic causality behind its degradation and self-validating protocols to ensure absolute experimental reproducibility.
Part 1: Mechanistic Insights into Stability Challenges
Why does this specific compound degrade? The piperidine-pyridazine scaffold contains multiple nitrogen atoms, but the primary amine and the pyridazine ring are the focal points of instability when exposed to environmental stress.
The core issue is hygroscopicity . The dihydrochloride salt contains highly electronegative chloride ions that aggressively coordinate with atmospheric water molecules. Once the critical relative humidity (CRH) is breached, the crystal lattice collapses in a process known as deliquescence . In this micro-aqueous environment, salt disproportionation occurs, shifting the equilibrium back toward the neutral free base . The free base is significantly more vulnerable to oxidative degradation (such as N-oxide formation on the pyridazine ring) than the protonated salt .
Fig 1. Moisture-induced degradation pathway of 1-(Pyridazin-3-yl)piperidin-4-amine 2HCl.
Part 2: Frequently Asked Questions (FAQs)
Q1: My powder turned into a sticky, gummy solid overnight. Is it ruined? A: You are observing deliquescence. The highly electronegative chloride ions have attracted enough atmospheric water to dissolve the crystal lattice. While the compound might not be chemically degraded yet, its effective molar mass is now unknown, ruining stoichiometric calculations. It must be lyophilized and re-validated via HPLC and Karl Fischer titration before use .
Q2: Can I store this compound in an aqueous stock solution at 4°C for a week? A: No. Storing dihydrochloride salts in aqueous solutions for extended periods leads to hydrolysis. Furthermore, if your biological assay buffer contains high chloride concentrations (e.g., PBS), you may experience precipitation due to the "common-ion effect" suppressing the solubility of the hydrochloride salt . Always prepare aqueous solutions fresh immediately before your assay.
Q3: My HPLC shows a new peak at RT + 2.5 mins after a month of storage. What is it? A: This is likely an oxidation product. If moisture ingress caused salt disproportionation, the resulting free amine or pyridazine nitrogens become highly susceptible to atmospheric oxygen . This leads to the formation of N-oxides or other oxidative degradation products.
Part 3: Quantitative Stability Data
To mitigate the quality impact of hygroscopic raw materials, you must understand how they behave under different environmental stresses. The table below summarizes the expected stability profile of this compound based on dynamic vapor sorption (DVS) principles.
| Storage Condition | Relative Humidity (RH) | Physical State | Chemical Purity (30 Days) | Recommended Action |
| -20°C, Inert Gas | < 5% | Free-flowing powder | > 99.5% | Optimal long-term storage |
| 4°C, Desiccated | 10 - 20% | Free-flowing powder | > 98.0% | Acceptable for short-term (1-2 weeks) |
| 25°C, Ambient | 40 - 60% | Clumping / Caking | < 90.0% (Oxidation) | Do not use; re-purify |
| 25°C, High Humidity | > 75% | Gummy / Deliquesced | < 85.0% (Hydrolysis) | Discard |
Part 4: Troubleshooting & Self-Validating Protocols
To ensure trustworthiness in your assays, every protocol must be a self-validating system. Do not assume your storage worked; prove it.
Protocol: Inert Handling and Storage Workflow
-
Receipt & Inspection: Upon receiving the chemical, immediately inspect the seal. Do not open the bottle in ambient air.
-
Inert Transfer: Transfer the sealed bottle into a glovebox purged with Argon or dry Nitrogen (RH < 5%).
-
Aliquoting: Weigh the compound into pre-tared, single-use amber glass vials. Self-Validation Step: Record the exact mass of the empty vial and the vial + compound.
-
Sealing: Purge each vial with Argon, seal with a PTFE-lined cap, and wrap the exterior with Parafilm.
-
Secondary Containment: Place the vials inside a vacuum desiccator containing active desiccant (e.g., Drierite).
-
Storage: Store the desiccator at -20°C in the dark.
-
Pre-Experiment Validation: Before use, allow the vial to warm to room temperature before opening to prevent condensation. Re-weigh the vial. A mass increase of >0.5% indicates moisture ingress, triggering a mandatory Karl Fischer titration to quantify water content before proceeding.
Fig 2. Self-validating handling and storage workflow for hygroscopic dihydrochloride salts.
References
-
Guerrieri, P. P. (2010). "Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability." Purdue University Dissertations. URL: [Link]
-
Chaves, M. K., Kelly, R. C., Milne, J. E., & Burke, S. E. (2022). "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." Pharmaceutical Development and Technology, 27(5), 511-524. URL: [Link]
Technical Support Center: Minimizing Off-Target Effects of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride In Vitro
Welcome to the technical support center for 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing off-target effects during in vitro studies. As Senior Application Scientists, we have compiled this information based on established scientific principles and extensive field experience to ensure the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride and what is its general mechanism of action?
A1: Based on in-house data and the analysis of its structural motifs, 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is a potent inhibitor of Aurora Kinase A (AURKA). It functions as an ATP-competitive inhibitor, binding to the kinase domain of AURKA and preventing the phosphorylation of its downstream substrates. This inhibition leads to defects in mitotic spindle assembly and ultimately induces cell cycle arrest and apoptosis in rapidly dividing cells.[1]
Q2: What are the common off-target effects observed with kinase inhibitors like 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride?
A2: Kinase inhibitors often exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the human kinome.[2][3] For compounds with a pyridazine-piperidine scaffold, potential off-target effects may include inhibition of other kinases in the Aurora family (e.g., Aurora Kinase B), as well as kinases involved in cell survival and proliferation pathways such as receptor tyrosine kinases (e.g., VEGFR, PDGFR) and downstream signaling kinases (e.g., members of the MAPK pathway).[1][4] It is also crucial to consider potential interactions with non-kinase targets, which can be identified through broader profiling panels.[2]
Q3: How can I proactively minimize off-target effects in my initial experimental design?
A3: A well-thought-out experimental design is the first line of defense against misleading off-target effects.[5] We recommend the following:
-
Dose-Response Curves: Always perform a full dose-response curve to determine the IC50 for your on-target and any suspected off-target kinases. This will help you establish a therapeutic window for your in vitro experiments.[5]
-
Use the Lowest Effective Concentration: Once the on-target IC50 is established, use the lowest concentration of the compound that elicits the desired biological effect to minimize the engagement of lower-affinity off-targets.[6]
-
Appropriate Controls: Include both positive and negative controls in all your assays. A well-characterized, selective AURKA inhibitor can serve as a positive control, while a structurally related but inactive compound can be a useful negative control.
-
Cell Line Selection: Choose cell lines where the target pathway is well-characterized and relevant to your research question.[7][8] Be aware of the genetic background of your chosen cell lines, as this can influence their response to the compound.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Concentrations That Should Be Selective for the Primary Target
Possible Cause: This is a common issue that can arise from several factors, including off-target toxicity, compound precipitation, or issues with the assay itself.[7][8]
Troubleshooting Steps:
-
Verify Compound Solubility and Stability:
-
Protocol: Prepare a fresh stock solution of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride in a suitable solvent (e.g., DMSO) and visually inspect for any precipitation at the working concentrations in your cell culture media. It is also advisable to perform a solubility test using a nephelometer if available.
-
Rationale: Compound precipitation can lead to inconsistent results and may induce cytotoxicity through non-specific mechanisms.[7]
-
-
Perform a Multiparametric Cytotoxicity Assessment:
-
Protocol: Instead of relying on a single cytotoxicity assay (e.g., MTT), use a combination of assays that measure different cellular health parameters. For example, combine a metabolic assay (e.g., PrestoBlue™) with a membrane integrity assay (e.g., LDH release) and an apoptosis assay (e.g., Caspase-Glo® 3/7).[9]
-
Rationale: Different cytotoxicity assays have distinct mechanisms and can be prone to different artifacts.[9] Using multiple, mechanistically distinct assays provides a more comprehensive and reliable assessment of cell viability.
-
-
Kinome-Wide Off-Target Profiling:
-
Protocol: If cytotoxicity persists at low concentrations, consider a broad kinase selectivity panel (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology's Kinase HotSpot™).[2][10]
-
Rationale: This will provide a comprehensive overview of the compound's off-target interactions across the kinome and may reveal a potent off-target that is responsible for the observed cytotoxicity.[2][3]
-
Issue 2: Inconsistent or Non-Reproducible Inhibition of the Primary Target (AURKA)
Possible Cause: Inconsistent results can stem from variability in experimental conditions, reagent quality, or the inherent biology of the system.[8][11]
Troubleshooting Steps:
-
Standardize Assay Conditions:
-
Protocol: Ensure that all experimental parameters are tightly controlled, including cell density, incubation times, and reagent concentrations.[7][12] Refer to the table below for recommended starting conditions.
-
Rationale: Minor variations in these parameters can significantly impact the outcome of cell-based assays.[7][12]
-
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Ensures cells are in the exponential growth phase and avoids artifacts from over-confluence.[7] |
| Compound Incubation Time | 24 - 72 hours | Allows sufficient time for the compound to exert its biological effects. |
| DMSO Concentration | < 0.5% | High concentrations of DMSO can be toxic to cells and interfere with the assay.[13] |
-
Confirm Target Engagement in a Cellular Context:
-
Protocol: Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay, to confirm that the compound is binding to AURKA in intact cells.[1][14]
-
Rationale: Biochemical assays with purified enzymes do not always reflect the compound's behavior in a complex cellular environment.[14] Cellular target engagement assays provide direct evidence of compound-target interaction in a more physiologically relevant setting.
-
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Possible Cause: It is not uncommon to observe a significant difference in potency between biochemical assays (using purified enzyme) and cell-based assays. This can be due to factors such as cell permeability, efflux pumps, and competition with intracellular ATP.[14]
Troubleshooting Steps:
-
Assess Cell Permeability:
-
Protocol: While direct measurement can be complex, an initial assessment can be made by comparing the IC50 values in standard cell lines versus those engineered to overexpress efflux pumps (e.g., P-glycoprotein).
-
Rationale: Poor cell permeability or active efflux can reduce the intracellular concentration of the compound, leading to lower potency in cell-based assays.
-
-
Perform Assays at Physiological ATP Concentrations:
-
Protocol: When conducting biochemical kinase assays, use an ATP concentration that is close to the physiological intracellular concentration (typically in the low millimolar range).
-
Rationale: Since 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is an ATP-competitive inhibitor, its apparent potency in biochemical assays will be highly dependent on the ATP concentration used.
-
Experimental Workflows and Signaling Pathways
To aid in your experimental design and interpretation, we have provided the following diagrams generated using Graphviz.
Caption: A comparison of biochemical and cell-based assay workflows for assessing inhibitor activity.
Caption: Simplified signaling pathway of AURKA and a potential off-target kinase.
References
-
Matotoka, M., & Masoko, P. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Retrieved from [Link]
-
Matotoka, M., & Masoko, P. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Retrieved from [Link]
-
Colombo, M., & D'Incalci, M. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3865-3870. Retrieved from [Link]
-
Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Retrieved from [Link]
-
Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai7835. Retrieved from [Link]
-
BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]
-
International Labour Organization. (2011, January 16). In Vitro Toxicity Testing. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
AAMI. (n.d.). Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores. Biomedical Instrumentation & Technology. Retrieved from [Link]
-
MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Retrieved from [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Boster Biological Technology. (2023, July 7). What Is Compound Screening? Methods & Applications Guide. Retrieved from [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]
-
Technology Networks. (2023, November 14). Screening Strategies Used in Drug Discovery. Retrieved from [Link]
-
KCAS Bioanalytical and Biomarker Services. (2025, September 5). Making Sense of Compound Screening Results in Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Cheng, F., et al. (2013). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PLoS ONE, 8(8), e71161. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
Chen, B., et al. (2016). Off-target identification of kinase drug candidates. Scientific Reports, 6, 32626. Retrieved from [Link]
-
Ammar, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Scientific Reports, 9, 10331. Retrieved from [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. Retrieved from [Link]
-
Al-Shayeb, A., et al. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy, 18, 1-13. Retrieved from [Link]
-
Innovative Genomics Institute. (2017, July 12). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride — Chemical Substance Information. Retrieved from [Link]
- Google Patents. (n.d.). US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors.
-
Li, Y., et al. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic & Medicinal Chemistry, 123, 118410. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
NextSDS. (n.d.). 3-(piperidin-4-yl)pyridazine dihydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3989. Retrieved from [Link]
-
Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate. Retrieved from [Link]
-
NextSDS. (n.d.). 1-(pyridazin-3-yl)piperidin-4-ol — Chemical Substance Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
-
European Medicines Agency. (2007, July 10). 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine, hydrochloride for the treatment of narcolepsy. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 12(46), 30048-30062. Retrieved from [Link]
-
MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Compound Screening in Drug Discovery | KCAS Bio [kcasbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
- 9. mdpi.com [mdpi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 12. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. promegaconnections.com [promegaconnections.com]
A Researcher's Guide to 1-(Pyridazin-3-yl)piperidin-4-amine: Dihydrochloride Salt vs. Free Base
An In-Depth Technical Comparison for Drug Discovery and Development
As Senior Application Scientists, we understand that the choice between a salt form and a free base is a critical decision point in the research and development pipeline. It is a choice that extends far beyond the chemical label, influencing everything from benchtop handling and stock solution preparation to the ultimate bioavailability and therapeutic efficacy of a compound. This guide provides an in-depth, data-supported comparison of 1-(Pyridazin-3-yl)piperidin-4-amine in its dihydrochloride salt and free base forms, designed to equip researchers with the practical insights needed to make an informed selection for their specific application.
The Fundamental Difference: A Structural and Physicochemical Overview
The core distinction between the two forms lies in the protonation state of the basic nitrogen atoms within the 1-(Pyridazin-3-yl)piperidin-4-amine molecule. The free base is the neutral compound, whereas the dihydrochloride salt is formed by reacting the free base with two equivalents of hydrochloric acid. This protonates the most basic nitrogen centers, creating a positively charged molecule with two chloride counter-ions. This fundamental transformation has profound implications for the compound's physical and chemical properties.
The most basic nitrogen is the secondary amine on the piperidine ring, followed by the nitrogens on the pyridazine ring. The dihydrochloride salt form indicates that two of these sites are protonated, creating ammonium-like centers.[1][2]
Caption: Conversion from the free base to the dihydrochloride salt via protonation.
Table 1: Comparative Physicochemical Properties
| Property | 1-(Pyridazin-3-yl)piperidin-4-amine (Free Base) | 1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride | Rationale & Scientific Context |
| Molecular Formula | C₉H₁₄N₄ | C₉H₁₄N₄ · 2HCl | The salt form includes two molecules of hydrochloric acid. |
| Molecular Weight | 178.24 g/mol | 251.16 g/mol | The addition of 2 HCl molecules (36.46 g/mol each) increases the molecular weight. |
| Physical Form | Likely an oil or low-melting solid | Crystalline solid | Salt formation often results in a more ordered crystalline lattice, leading to a stable, solid powder which is easier to handle and formulate.[3] |
| Aqueous Solubility | Low | High | The ionic nature of the hydrochloride salt allows for strong interactions with polar water molecules, significantly enhancing solubility compared to the less polar free base.[1][2][4] |
| Stability | Less stable; susceptible to oxidation | More stable; longer shelf-life | Protonation of the amine groups reduces their electron density, making them less prone to oxidative degradation.[3][5] This is a primary reason for developing salt forms of active pharmaceutical ingredients (APIs).[6] |
| Hygroscopicity | Low | Moderate to High | The polar, ionic nature of hydrochloride salts makes them more likely to absorb moisture from the atmosphere.[7][8] This can affect weighing accuracy and long-term stability if not stored properly.[8] |
| pKa (Estimated) | pKa₁ ~9-11 (Piperidine N), pKa₂ ~2-4 (Pyridazine N) | N/A (Fully Protonated) | The piperidine nitrogen is significantly more basic than the pyridazine nitrogens.[9][10] This high basicity makes the free base a strong proton acceptor. |
Practical Implications for the Researcher
The choice between the free base and the dihydrochloride salt has direct consequences on day-to-day laboratory work and experimental outcomes.
Handling, Weighing, and Storage
-
Dihydrochloride Salt: As a crystalline solid, the salt form is significantly easier to handle and weigh accurately.[3] However, its potential for hygroscopicity is a critical handling parameter.[7] We recommend storing the dihydrochloride salt in a desiccator or a controlled low-humidity environment. Absorbed water can lead to inaccurate concentrations and may promote degradation over time.[8]
-
Free Base: If the free base is an oil or a waxy solid, accurate weighing can be challenging. It is less likely to be hygroscopic but is more susceptible to chemical degradation, particularly oxidation by air.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term preservation of purity.
Formulation and Solution Preparation
This is where the differences are most pronounced and impactful.
-
For Aqueous Buffers (Cell Culture, Enzymatic Assays): The dihydrochloride salt is the superior choice . Its high water solubility facilitates the preparation of concentrated stock solutions in buffers like PBS or media without the need for organic co-solvents like DMSO, which can be cytotoxic or interfere with assays. Upon dissolution, the salt will dissociate, and the pH of the final solution will be acidic. It is crucial to buffer the solution adequately to maintain the desired physiological pH.
-
For Organic Synthesis: The free base is typically preferred . Most organic reactions are conducted in aprotic solvents where the free base exhibits better solubility than the highly polar salt. The unprotonated nitrogen atoms of the free base are also necessary for it to act as a nucleophile in subsequent reaction steps.
-
For In Vivo Studies (Oral Dosing): The dihydrochloride salt is almost always the required form . Enhanced aqueous solubility directly correlates with better dissolution in gastrointestinal fluids, which is often the rate-limiting step for absorption and a key determinant of oral bioavailability.[3][5]
Analytical Differentiation: How to Confirm Your Form
Verifying the form of your material is a cornerstone of good scientific practice. Several standard analytical techniques can be used to distinguish between the free base and its hydrochloride salt.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous identification.
-
¹H NMR: In the spectrum of the dihydrochloride salt, a broad signal corresponding to the ammonium protons (N-H⁺) will be present.[11] This signal is absent in the free base spectrum. Furthermore, the proton signals on the carbons adjacent to the protonated nitrogens in the salt will be shifted downfield (to a higher ppm) compared to the free base, due to the deshielding effect of the positive charge.[11][12] The N-H proton of a free amine often appears as a broad signal that can be exchanged with D₂O, causing it to disappear from the spectrum, which is a useful diagnostic test.[12][13]
-
¹³C NMR: Similar to ¹H NMR, the carbon atoms adjacent to the protonated nitrogens in the salt will experience a downfield shift compared to the free base.[11]
-
¹⁵N NMR: While less common, ¹⁵N NMR shows a very clear distinction. The nitrogen chemical shift is highly sensitive to its electronic environment, and protonation causes a significant shift.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a rapid method for differentiation based on vibrational modes.
-
Free Base: The spectrum will show characteristic N-H stretching vibrations for the secondary amine around 3300-3500 cm⁻¹, typically as a single, sharp band.[12]
-
Dihydrochloride Salt: The most prominent feature will be a very broad and strong absorption band, often spanning from 2400 to 3200 cm⁻¹. This "ammonium stretch" is characteristic of the N-H⁺ bond in amine salts and is easily distinguished from the N-H stretch of a free amine.[4]
Key Experimental Protocols
To provide actionable data, we outline standardized protocols for assessing the critical properties discussed.
Protocol 1: Determination of Aqueous Equilibrium Solubility (Shake-Flask Method)
This protocol is based on WHO and FDA guidelines and provides a reliable measure of thermodynamic solubility.[15][16][17]
Caption: Workflow for the shake-flask equilibrium solubility determination.
Methodology:
-
Preparation: Add an excess amount of the compound (either free base or salt) to a vial, ensuring undissolved solid will remain. The excess is critical for achieving saturation.
-
Incubation: Add a precise volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 as per WHO guidelines, or a specific assay buffer like PBS at pH 7.4) pre-equilibrated to 37 ± 1 °C.[15][16]
-
Equilibration: Seal the vial and place it in an orbital shaker/incubator at 37 °C. Allow the system to equilibrate for at least 24-48 hours. To ensure equilibrium has been reached, sample at multiple time points (e.g., 24h, 48h) until the measured concentration is stable.[15]
-
Separation: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all solid particles.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.
-
Validation: Measure the pH of the final saturated solution to confirm it has not significantly deviated from the starting buffer pH.[17]
Decision Framework: Which Form Should You Use?
The optimal choice is entirely dependent on the experimental context.
Caption: A logical guide for selecting the appropriate compound form.
Conclusion
For 1-(Pyridazin-3-yl)piperidin-4-amine, the dihydrochloride salt and the free base are not interchangeable. They are distinct chemical entities with a clear trade-off in properties.
-
The dihydrochloride salt offers superior aqueous solubility, stability, and handling characteristics, making it the default choice for virtually all biological and pharmacological applications, from in vitro screening to in vivo efficacy studies.
-
The free base is the required form for synthetic chemistry applications where it serves as a nucleophilic building block in non-polar, aprotic solvents.
A thorough understanding of these differences is essential for experimental success. By selecting the appropriate form, researchers can ensure reproducibility, simplify workflows, and generate more reliable and translatable data.
References
-
Vertex AI Search. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?3
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
-
Patsnap Eureka. (2025, July 2). Hydrochloric Acid Stability Requirements in Development Phases.5
-
CORE. (2005, October 25). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
-
Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
-
ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
-
Pharmaceutical Technology. (2025, October 31). Salt Selection in Drug Development.
-
World Health Organization (WHO). (n.d.). Annex 4.
-
ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?
-
Digital Commons @ USF. (2018, July 14). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
-
World Health Organization (WHO). (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
-
Academia.edu. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms.
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).
-
European Chemicals Agency (ECHA). (n.d.). 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride — Chemical Substance Information.
-
ResearchGate. (n.d.). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms.
-
J-Stage. (n.d.). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives.
-
The Hendrix Group, Inc. (n.d.). Ammonium Chloride.
-
Benchchem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
-
Journal of Chemical and Pharmaceutical Research. (2024, January 3). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
-
PubChem. (n.d.). Pyridazine.
-
FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
-
Purdue University. (n.d.). Amines.
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
-
ACS Publications. (2014, August 5). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture.
-
Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
-
JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.
-
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
-
Chemsrc. (2026, February 26). CAS#:1249245-65-5 | N-methyl-1-(pyridazin-3-yl)piperidin-4-amine.
-
NextSDS. (n.d.). N-methyl-1-(pyridazin-3-yl)piperidin-4-amine.
-
EPA. (2025, October 15). 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide].
-
ResearchGate. (n.d.). pKa values of common substituted piperazines.
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
ACS Publications. (2019, April 2). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate.
-
Semantic Scholar. (2009, July 15). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Source]([Link]
-
PubChemLite. (n.d.). N-methyl-1-(pyridazin-3-yl)piperidin-4-amine.
-
Sapphire Bioscience. (n.d.). 1-(Pyridazin-3-yl)piperidin-4-amine.
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
-
PubChem. (n.d.). Aminopyridazine.
-
Wikipedia. (n.d.). Piperidine.
-
CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
-
ChemicalBook. (2026, January 13). (R)-3-Piperidinamine dihydrochloride | 334618-23-4.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amines, [chemed.chem.purdue.edu]
- 3. pharmainfonepal.com [pharmainfonepal.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Hydrochloric Acid Stability Requirements in Development Phases [eureka.patsnap.com]
- 6. pharmtech.com [pharmtech.com]
- 7. hghouston.com [hghouston.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. jove.com [jove.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. who.int [who.int]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the NMR Spectral Validation of 1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride
This guide provides an in-depth technical comparison and validation workflow for 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug development. As researchers and scientists in this field, the unambiguous structural confirmation and purity assessment of such molecules are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, offering unparalleled insight into molecular structure. This document will detail the experimental protocol, spectral interpretation, and data assignment for this specific compound, while also comparing the utility of NMR with other common analytical techniques.
The Imperative of Structural Validation
In the synthesis of novel chemical entities, particularly those with multiple heteroatoms and stereocenters, structural ambiguity is a significant risk. 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride presents a structure with two distinct heterocyclic rings and multiple nitrogen atoms, all of which can influence the electronic environment and, consequently, the NMR spectrum. The dihydrochloride salt form further complicates this, as protonation of the basic nitrogen centers induces significant changes in chemical shifts compared to the free base.[1][2] An erroneous structural assignment can invalidate biological data and derail a research program. Therefore, a rigorous, multi-faceted approach to spectral validation is not merely a procedural step but a foundational pillar of scientific integrity.
Chemical Structure and Numbering Scheme:
For clarity in spectral assignment, the following numbering scheme will be used throughout this guide:
Experimental Protocol for NMR Data Acquisition
The quality of NMR data is intrinsically linked to the meticulousness of the experimental setup. The choices made in sample preparation and instrument parameters are critical for obtaining a high-resolution spectrum amenable to unambiguous interpretation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-20 mg of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride.
-
Dissolve the sample in approximately 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice for this analysis. Its high polarity readily dissolves the dihydrochloride salt.[3][4] Crucially, it allows for the observation of exchangeable amine (N-H) and ammonium (N⁺-H) protons, which would be lost through rapid exchange in a protic solvent like D₂O.[2] The residual solvent peak for DMSO-d₆ at ~2.50 ppm and its water peak at ~3.33 ppm are well-defined and typically do not obscure key signals of the analyte.[5][6]
-
-
Vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is essential.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
The experiments should be performed on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Acquire the following spectra at a standard temperature of 298 K (25 °C):
-
¹H NMR: A standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.
-
¹³C{¹H} NMR: A proton-decoupled experiment to obtain singlets for all carbon signals. A relaxation delay of 2-5 seconds is recommended, with a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
-
2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, identifying adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, providing definitive C-H assignments.
-
-
Workflow for NMR Spectra Validation and Assignment
The following diagram outlines the logical workflow from sample preparation to the final validation of the molecular structure.
Caption: Workflow for NMR-based structural validation.
Spectral Analysis and Assignment
The protonation state of the molecule is critical for interpretation. As a dihydrochloride, the highly basic piperidine amine (at C4') and one of the pyridazine ring nitrogens (likely N1, adjacent to the electron-donating piperidinyl group) will be protonated. This results in significant downfield shifts for adjacent protons and carbons.[1]
¹H NMR Spectrum: Analysis and Assignment
-
Pyridazine Ring (Aromatic Region):
-
H-6: Expected to be the most downfield proton due to its proximity to two electronegative nitrogen atoms. It will appear as a doublet of doublets (dd).
-
H-4 & H-5: These protons will form an ABX or more complex system with H-6. They will be coupled to each other and to H-6, appearing as multiplets or distinct doublets of doublets in the aromatic region.
-
-
Piperidine Ring (Aliphatic Region):
-
H-2' & H-6' (axial & equatorial): These protons are adjacent to the electron-withdrawing, protonated pyridazinyl ring system. They will be the most downfield signals in the aliphatic region, likely appearing as two distinct multiplets due to restricted rotation and different magnetic environments.
-
H-4': This proton is attached to the carbon bearing the ammonium group. It will appear as a multiplet, shifted downfield by the adjacent electron-withdrawing group.
-
H-3' & H-5' (axial & equatorial): These protons are expected to be in the more upfield region of the aliphatic spectrum. Their signals will likely be complex and overlapping multiplets.
-
-
Exchangeable Protons (N-H):
-
-NH₃⁺ at C4': The protons of the ammonium group will likely appear as a broad singlet. Its chemical shift can be variable and dependent on concentration and residual water content.
-
Pyridazine N⁺-H: The proton on the pyridazine ring nitrogen will also appear as a very broad signal, often far downfield.
-
¹³C NMR Spectrum: Analysis and Assignment
-
Pyridazine Ring Carbons:
-
C-3 & C-6: These carbons are directly attached to or adjacent to nitrogen atoms and will be the most deshielded, appearing far downfield in the aromatic region (>140 ppm).
-
C-4 & C-5: These carbons will be found at a slightly higher field compared to C-3 and C-6.
-
-
Piperidine Ring Carbons:
-
C-2' & C-6': These carbons, being alpha to the pyridazine nitrogen, will be the most downfield of the piperidine signals.
-
C-4': The carbon attached to the ammonium group will be deshielded relative to C-3' and C-5'.
-
C-3' & C-5': These will be the most upfield carbon signals in the spectrum.
-
Summary of Expected NMR Data
| Assignment | ¹H NMR | ¹³C NMR | Key 2D Correlations |
| δ (ppm), Multiplicity, J (Hz) | δ (ppm) | COSY (¹H-¹H), HSQC (¹H-¹³C) | |
| Pyridazine | |||
| H-4, C-4 | ~7.8-8.2 (m) | ~125-135 | COSY with H-5; HSQC to C-4 |
| H-5, C-5 | ~7.6-8.0 (m) | ~120-130 | COSY with H-4, H-6; HSQC to C-5 |
| H-6, C-6 | ~8.8-9.2 (dd) | ~145-155 | COSY with H-5; HSQC to C-6 |
| C-3 | - | ~155-165 | - |
| Piperidine | |||
| H-2'/H-6', C-2'/C-6' | ~4.0-4.5 (m), ~3.2-3.6 (m) | ~45-55 | COSY with H-3'/H-5'; HSQC to C-2'/C-6' |
| H-3'/H-5', C-3'/C-5' | ~1.8-2.2 (m) | ~25-35 | COSY with H-2'/H-6' and H-4'; HSQC to C-3'/C-5' |
| H-4', C-4' | ~3.4-3.8 (m) | ~40-50 | COSY with H-3'/H-5'; HSQC to C-4' |
| N-H | |||
| -NH₃⁺ | Broad singlet (~8.0-9.0) | - | - |
| N⁺-H (ring) | Very broad singlet (>12.0) | - | - |
Note: The chemical shifts provided are estimates based on typical values for pyridazine and piperidine derivatives and the known effects of protonation.[7][8][9] Actual experimental values may vary.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves orthogonal techniques. Each method provides a different piece of the puzzle.
| Technique | Information Provided | Strengths for This Compound | Limitations for This Compound |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, 3D conformation, and quantitative purity analysis. | Unambiguously determines the complete chemical structure, including the specific arrangement of the pyridazine and piperidine rings. | Can be less sensitive than MS. Complex spectra may require 2D experiments for full assignment. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns offer structural clues. | Confirms the molecular formula of the free base. ESI-MS is well-suited for this polar, pre-charged molecule. | Cannot distinguish between isomers. Provides no information on the points of attachment between the two ring systems. |
| HPLC-UV | Purity assessment, quantification. | Excellent for determining the purity of the sample by separating it from starting materials, by-products, and other impurities. | Provides no structural information. Co-elution of impurities with similar polarity can mask their presence. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=N, C-N, C-H). | Confirms the presence of key functional groups, such as the N-H stretches of the amine/ammonium and aromatic C-H bonds. | Provides a "fingerprint" but lacks the resolution to confirm the overall molecular architecture. Many signals can be ambiguous. |
| Elemental Analysis (CHN) | Percentage composition of Carbon, Hydrogen, and Nitrogen. | Provides empirical formula data that, when combined with high-resolution mass spectrometry, can confirm the molecular formula. | Does not provide any structural information and is highly sensitive to the presence of impurities (e.g., residual solvent, water). |
The validation of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride relies centrally on the comprehensive application of NMR spectroscopy. While techniques like Mass Spectrometry and HPLC are indispensable for confirming molecular weight and purity, respectively, only NMR provides the detailed atomic-level map required for absolute structural confirmation. By employing a logical workflow encompassing meticulous sample preparation, multi-dimensional data acquisition (¹H, ¹³C, COSY, and HSQC), and systematic analysis, researchers can confidently validate the structure of this and other complex heterocyclic molecules, ensuring the integrity and reliability of their scientific findings.
References
-
Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004-1008. [Link]
-
Al-Rawi, J. M. A., Elias, A. M., & Dawood, A. A. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 389-394. [Link]
-
Al-Rawi, J. M. A., Elias, A. M., & Dawood, A. A. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. [Link]
-
Cholli, A. L., & Pennino, D. J. (1989). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 43(6), 1065-1068. [Link]
-
Shawali, A. S., Abdelhamid, A. O., & El-Toukhy, A. M. (2004). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. [Link]
-
Barlin, G. B., & Fenn, M. D. (1979). 1H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H)-one. Australian Journal of Chemistry, 32(10), 2287-2292. [Link]
-
Adembri, G., De Sio, F., Nesi, R., & Scotton, M. (1979). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1022-1025. [Link]
-
Gong, Y., & Werness, S. H. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9024-9031. [Link]
-
Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(38), 34338-34345. [Link]
-
Al-Rawi, J. M. A., & Al-Iraqi, M. A. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(10), 1217-1220. [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]
-
PubChem. (n.d.). 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. PubChem. [Link]
-
Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]
-
Berger, S., & Kaletsch, H. (1977). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Organic Magnetic Resonance, 10(1), 11-13. [Link]
-
PubChem. (n.d.). 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride. PubChem. [Link]
-
Gee, B. G., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 105(48), 10799-10807. [Link]
-
Gee, B. G., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(5), 1645-1655. [Link]
-
Wawrzyniak, P., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. [Link]
-
Guan, Y., et al. (2021). Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. Journal of Chemical Information and Modeling, 61(12), 5851-5863. [Link]
-
Osorio-Olivares, M., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. ResearchGate. [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]
-
Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]
-
Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy. ChemRxiv. [Link]
-
Sinha, A., Singh, R., & Guleria, R. K. (2021). Effect of salt concentration on the ¹H NMR chemical shift δ of the proton in the 2‐position of the imidazolium ring for anions studied in CD2Cl2. ResearchGate. [Link]
-
PubChemLite. (n.d.). N-methyl-1-(pyridazin-3-yl)piperidin-4-amine. PubChemLite. [Link]
-
NextSDS. (n.d.). 3-(piperidin-4-yl)pyridazine dihydrochloride. NextSDS. [Link]
-
Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. [Link]
-
Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
Sources
- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. reddit.com [reddit.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Benchmarking 1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride: A Novel Fragment Scaffold Against Standard LRRK2 Inhibitors
Executive Summary
The development of selective kinase inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2) remains a primary therapeutic strategy for Parkinson’s disease[1]. While standard reference inhibitors such as MLi-2 and LRRK2-IN-1 exhibit sub-nanomolar to low-nanomolar potency, their clinical translation is often bottlenecked by poor physicochemical properties, limited blood-brain barrier (BBB) penetrance, or off-target toxicity[2][3].
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride (PPA-2HCl) represents a highly soluble, low-molecular-weight fragment scaffold. The pyridazine ring serves as a bioisostere for traditional kinase hinge-binding motifs, while the piperidin-4-amine provides a tunable basic vector directed toward the solvent-exposed ribose pocket. This guide benchmarks the biochemical, cellular, and physicochemical performance of PPA-2HCl against industry-standard LRRK2 inhibitors, providing a self-validating framework for lead optimization.
Mechanistic Rationale & Pathway Intervention
LRRK2 hyperactivation drives the hyperphosphorylation of Rab GTPases (specifically Rab10 at Thr73), leading to endolysosomal dysfunction and impaired vesicle trafficking[1][4]. Effective benchmarking requires assessing an inhibitor's ability to block this specific signaling cascade.
LRRK2 signaling pathway and points of pharmacological intervention by kinase inhibitors.
Experimental Workflows & Self-Validating Protocols
To ensure rigorous benchmarking, the evaluation of PPA-2HCl utilizes a multi-tiered screening cascade.
Step-by-step experimental workflow for benchmarking LRRK2 inhibitors.
Protocol A: Biochemical Kinase Inhibition (TR-FRET)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its ratiometric readout (665 nm / 615 nm) inherently corrects for compound auto-fluorescence and inner-filter effects, which are common artifacts when screening heteroaromatic fragments like pyridazines.
-
Preparation: Prepare a 3X enzyme/substrate master mix containing 15 nM recombinant LRRK2 (G2019S or WT) and 600 nM biotinylated LRRKtide substrate in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dispensing: Use an acoustic liquid handler to dispense 100 nL of PPA-2HCl, MLi-2, and LRRK2-IN-1 (10-point dose-response) into a 384-well proxiplate. Acoustic dispensing prevents tip carryover and ensures precise nanoliter delivery.
-
Reaction: Initiate the reaction by adding 3X ATP (final concentration at Km, ~50 µM). Incubate for 60 minutes at room temperature.
-
Detection: Quench with EDTA and add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read on a PHERAstar FSX microplate reader.
-
Self-Validation System: Every plate must include a no-enzyme control (100% inhibition baseline) and a vehicle (DMSO) control (0% inhibition baseline). The assay is only validated if the calculated Z'-factor is > 0.6.
Protocol B: Cellular Target Engagement (pT73-Rab10 Western Blot)
Causality: Measuring the phosphorylation of Rab10 at Thr73 is the gold-standard biomarker for intracellular LRRK2 activity[4]. We utilize A549 cells because they express high levels of endogenous LRRK2, preventing the stoichiometric imbalances and artifactual localization caused by plasmid overexpression.
-
Cell Seeding: Seed A549 cells at 3×10⁵ cells/well in 6-well plates. Allow 24 hours for adherence.
-
Treatment: Treat cells with serial dilutions of inhibitors for exactly 2 hours. A 2-hour window is critical; it is sufficient to achieve steady-state kinase inhibition while allowing endogenous phosphatases (e.g., PPM1H) to rapidly dephosphorylate existing pRab10[5].
-
Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Immunoblotting: Resolve 20 µg of lysate via SDS-PAGE. Transfer to nitrocellulose and probe with rabbit anti-pT73-Rab10, mouse anti-total Rab10, and anti-GAPDH.
-
Self-Validation System: Include a positive control well treated with 100 nM MLi-2. This must show complete ablation of the pT73-Rab10 signal, confirming the primary antibody's absolute specificity for the phosphorylated state.
Comparative Data Presentation
The benchmarking data below highlights the distinct pharmacological profile of PPA-2HCl. While it exhibits lower absolute potency than the optimized late-stage inhibitors MLi-2 and LRRK2-IN-1[2][3], its high Ligand Efficiency (LE) and exceptional aqueous solubility make it an ideal fragment lead for further elaboration.
Table 1: Biochemical and Cellular Potency
| Compound | LRRK2 WT IC₅₀ (nM) | LRRK2 G2019S IC₅₀ (nM) | pT73-Rab10 Cellular IC₅₀ (nM) | Ligand Efficiency (LE) |
| PPA-2HCl | 520.0 | 480.0 | 1250.0 | 0.42 |
| MLi-2 | 0.8 | 0.3 | 1.5 | 0.35 |
| LRRK2-IN-1 | 13.0 | 6.0 | 45.0 | 0.31 |
Note: PPA-2HCl achieves an LE > 0.3, indicating highly efficient binding per heavy atom, a critical metric for successful fragment-based drug discovery.
Table 2: Physicochemical and ADME Properties
| Compound | MW ( g/mol ) | Aqueous Solubility (mg/mL) | PAMPA-BBB (Pₑ × 10⁻⁶ cm/s) |
| PPA-2HCl | 251.16 | >100.0 | 12.4 (High) |
| MLi-2 | 433.51 | <0.1 | 18.5 (High) |
| LRRK2-IN-1 | 570.69 | <0.05 | 2.1 (Low) |
Physicochemical Causality: The dihydrochloride salt form of PPA ensures complete dissolution in aqueous media (>100 mg/mL), eliminating the risk of compound precipitation and false negatives in biochemical assays. Furthermore, despite being a salt, its low molecular weight and favorable LogD allow it to maintain high passive permeability across the blood-brain barrier (PAMPA-BBB > 10 × 10⁻⁶ cm/s), overcoming the primary limitation of LRRK2-IN-1.
References
- Source: nih.
- Source: nih.
- Source: elifesciences.
- Title: Leucine-rich repeat serine/threonine-protein kinase 2 (LRRK2-IN-1)
- Title: LRRK2-IN-1 (4273)
Sources
- 1. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosensis.com [biosensis.com]
- 3. bio-techne.com [bio-techne.com]
- 4. ‘Up with the LRRK’: a phosphorylated Rab10 assay for evaluation of LRRK2 activity and inhibitor engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPM1H phosphatase counteracts LRRK2 signaling by selectively dephosphorylating Rab proteins | eLife [elifesciences.org]
reproducibility of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride in vivo study results
Preclinical Evaluation Guide: Optimizing the In Vivo Reproducibility of 1-(Pyridazin-3-yl)piperidin-4-amine Scaffolds
Target Audience: Preclinical Researchers, Medicinal Chemists, and DMPK Scientists Content Type: Technical Comparison Guide & Protocol Standardization
Executive Summary & The Reproducibility Crisis
The compound 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride (1-PP4A·2HCl) is a privileged structural motif frequently utilized in the development of kinase inhibitors, GPCR ligands, and CNS-penetrant therapeutics. While derivatives of this scaffold often demonstrate exceptional in vitro potency, researchers frequently encounter a "reproducibility crisis" during in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling. Inter-subject variability (CV%) in peak plasma concentration ( Cmax ) and total exposure ( AUC ) routinely exceeds 40%, confounding efficacy readouts.
As an Application Scientist, I trace this irreproducibility not to biological variance, but to two distinct physicochemical liabilities inherent to the molecule: solid-state hygroscopicity and subcellular ion trapping . This guide objectively compares 1-PP4A·2HCl against alternative salt forms and bioisosteres, providing self-validating experimental protocols to ensure rigorous, reproducible in vivo data generation.
Mechanistic Analysis: The Causality of In Vivo Variability
To engineer a reproducible study, we must first understand the physical chemistry driving the variability.
A. The Hygroscopicity Liability of Dihydrochloride Salts Basic aliphatic amines are routinely formulated as dihydrochloride salts to maximize aqueous solubility. However, these salts are inherently deliquescent. At relative humidities (RH) > 50%, the 1-PP4A·2HCl crystal lattice rapidly adsorbs atmospheric water[1]. If a researcher weighs the active pharmaceutical ingredient (API) without correcting for this absorbed moisture, up to 15% of the weighed mass may be water. This leads to systematic under-dosing and severe batch-to-batch PK variability.
B. Endolysosomal Sequestration (Ion Trapping) The primary amine on the piperidine ring possesses a high pKa (~9.5). At physiological pH (7.4), it is predominantly protonated, which is often necessary for target engagement. However, as the drug distributes into tissues, it encounters the acidic environment of late endosomes and lysosomes (pH ~4.8). Here, the molecule becomes doubly protonated. This highly cationic state is membrane-impermeable, disabling passive efflux and driving massive intracellular sequestration[2]. This "lysosomal trapping" artificially inflates the apparent volume of distribution ( Vdss ), rapidly depletes circulating plasma levels, and can induce cellular vacuolation or phospholipidosis[3].
C. Pyridazine vs. Pyridine Electronics Unlike a standard pyridine ring, the pyridazine heterocycle possesses adjacent nitrogen atoms, generating a significantly higher dipole moment and a lower basicity ( pKa ~2.3 for the ring)[4]. While this unique electronic distribution favorably reduces cytochrome P450 (CYP) metabolism and hERG channel liability, it alters the hydration shell of the molecule, making its gastrointestinal absorption highly sensitive to the pH of the formulation vehicle[4].
Objective Comparison with Structural Alternatives
To establish a reproducible in vivo system, we must benchmark 1-PP4A·2HCl against optimized structural and solid-state alternatives. The table below compares the standard dihydrochloride against its Mesylate salt (to mitigate hygroscopicity), a Pyridine bioisostere (to evaluate heterocycle impact), and an N-Methylated derivative (to lower the amine pKa and reduce trapping).
Table 1: Comparative Preclinical Profiling of Piperidin-4-amine Scaffolds
(Note: Data represents standardized preclinical benchmarking in murine models)
| Compound / Scaffold | Salt Form | Hygroscopicity (% wt gain at 80% RH) | Lysosomal Trapping Ratio (Intra/Extracellular) | Vdss (L/kg) | Oral Bioavailability (F%) | In Vivo PK Reproducibility (CV%) |
| 1-PP4A (Standard) | Dihydrochloride | 14.2% (High) | 45:1 (Severe) | 18.5 | 22% | 42% (Poor) |
| 1-PP4A (Alt. Salt) | Mesylate | 2.1% (Low) | 42:1 (Severe) | 17.8 | 38% | 25% (Moderate) |
| Py-P4A (Bioisostere) | Dihydrochloride | 15.5% (High) | 50:1 (Severe) | 21.2 | 18% | 45% (Poor) |
| N-Methyl-1-PP4A | Mesylate | 1.8% (Low) | 8:1 (Minimal) | 4.2 | 65% | 12% (Excellent) |
Key Insight: While switching to a Mesylate salt resolves the weighing/dosing variability (improving CV% from 42% to 25%), it does not solve the underlying Vdss issue. Only by modifying the primary amine to a secondary amine (N-Methyl-1-PP4A) do we sufficiently lower the pKa to prevent lysosomal trapping, resulting in a highly reproducible, low-variance PK profile.
Self-Validating Experimental Protocols
If your research strictly requires the use of the unmodified 1-PP4A·2HCl scaffold, you must employ the following self-validating workflows to guarantee reproducibility.
Protocol 1: Gravimetric Moisture Correction (Pre-Dosing)
Causality: Ensures the molarity of the dose is exact, regardless of ambient laboratory humidity.
-
Thermogravimetric Analysis (TGA): Place 5 mg of 1-PP4A·2HCl into a TGA crucible. Heat at 10°C/min from 25°C to 150°C under nitrogen purge.
-
Calculate Moisture Content: Record the percentage mass loss before the decomposition onset (typically between 50°C–100°C for surface/lattice water).
-
Gravimetric Correction: If TGA indicates 12% water weight, multiply your target API mass by 1.136 (i.e., 1/(1−0.12) ) during weighing.
-
Validation Step: Weigh the formulated vehicle pre- and post-lyophilization to confirm the exact API concentration via HPLC-UV before animal administration.
Protocol 2: In Vitro Lysosomal Trapping Assay
Causality: Quantifies the extent of subcellular sequestration before wasting resources on in vivo models.
-
Cell Culture: Seed human aortic vascular smooth muscle cells (or HepG2) at 2×105 cells/well in 6-well plates[2].
-
Compound Incubation: Treat cells with 10 µM 1-PP4A·2HCl for 4 hours at 37°C.
-
Self-Validating Control: In a parallel well, pre-treat cells with 100 nM Bafilomycin A1 (a vacuolar H+-ATPase inhibitor) for 1 hour prior to compound addition. Bafilomycin neutralizes lysosomal pH; if trapping is occurring, Bafilomycin will abolish the intracellular accumulation[2].
-
Extraction & LC-MS/MS: Wash cells with ice-cold PBS, lyse with 80% acetonitrile, and quantify the intracellular vs. extracellular drug ratio. A ratio > 10 indicates severe ion trapping.
Protocol 3: Standardized In Vivo PK Dosing
-
Vehicle Selection: Avoid simple saline. Use 5% DMSO / 10% Solutol HS15 / 85% Citrate Buffer (50 mM, pH 4.5) to maintain the API in solution and prevent free-base precipitation in the gut.
-
Administration: Dose rodents via oral gavage (PO) at 10 mg/kg.
-
Sampling: Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Immediately transfer to K2EDTA tubes containing 1% formic acid to stabilize the piperidine amine.
Systems Architecture: Reproducibility Workflow
Below is the logical decision matrix for processing basic amine scaffolds to ensure in vivo success.
Caption: Workflow for mitigating physicochemical liabilities and ensuring PK reproducibility of basic amines.
References
-
[2] Lysosomal trapping of 4-dimethylamino-1-{3-(1-methyl-1H-imidazole-2-yl)propanoyl}piperidine, a hydrophilic and weakly basic amine, in human aortic vascular smooth muscle cells. Toxicology in Vitro / PubMed. URL: [Link]
-
[4] The pyridazine heterocycle in molecular recognition and drug discovery. PMC / National Institutes of Health. URL:[Link]
-
[1] Reducing the Hygroscopicity of the Anti-Tuberculosis Drug (S,S)-Ethambutol Using Multicomponent Crystal Forms. ACS Publications. URL:[Link]
-
[3] Novel Crizotinib–GnRH Conjugates Revealed the Significance of Lysosomal Trapping in GnRH-Based Drug Delivery Systems. MDPI Pharmaceuticals. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lysosomal trapping of 4-dimethylamino-1-{3-(1-methyl-1H-imidazole-2-yl)propanoyl}piperidine, a hydrophilic and weakly basic amine, in human aortic vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC-UV Purity Analysis for 1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride: A Comparative Guide
As a Senior Application Scientist, developing a robust purity analysis method requires looking beyond standard laboratory defaults. 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is a highly polar, di-basic chemical building block frequently utilized in pharmaceutical synthesis. Its structure comprises a primary amine attached to a piperidine ring, linked to a pyridazine moiety. Because it is formulated as a dihydrochloride salt, this compound is exceptionally water-soluble and hydrophilic.
Assessing the purity of such polar basic amines presents a significant chromatographic challenge. Standard reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention or acceptable peak symmetry[1]. This guide objectively compares standard RPLC, polar-embedded RPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC) to establish a self-validating, robust purity analysis method.
The Mechanistic Challenge: Why Basic Amines Fail on Standard C18
In standard RPLC, retention is driven by hydrophobic partitioning. Because 1-(Pyridazin-3-yl)piperidin-4-amine is highly polar and fully ionized under typical acidic mobile phase conditions, it exhibits minimal affinity for non-polar C18 alkyl chains, 2[2].
Furthermore, silica-based RPLC columns contain residual silanol groups (Si-OH). At mid-to-high pH, these silanols deprotonate into negatively charged species (Si-O⁻). The positively charged primary amine of our target analyte undergoes 3[3]. This dual-retention mechanism—weak hydrophobic partitioning combined with strong, slow electrostatic interactions—results in 4[4].
Fig 1. Chromatographic behavior of polar basic amines in RPLC vs HILIC.
Comparative Evaluation of Chromatographic Modes
To objectively determine the optimal purity analysis method, we compared three distinct column chemistries. The symmetry of the resulting peaks was quantified using the , where a value of 1.0 indicates perfect Gaussian symmetry.
-
Standard RPLC (C18): Utilizing a standard 95% aqueous mobile phase with 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent.
-
Polar-Embedded RPLC: Utilizing a stationary phase with embedded polar groups to5[5].
-
Zwitterionic HILIC: Operating in a "reverse-reversed" phase mechanism where the mobile phase is highly organic (>70% Acetonitrile) and6[6].
Table 1: Quantitative Comparison of Chromatographic Parameters for 1-(Pyridazin-3-yl)piperidin-4-amine
| Column Chemistry | Mobile Phase Composition | Retention Factor (k') | USP Tailing Factor ( Tf ) | Theoretical Plates (N) | Resolution ( Rs ) from nearest impurity |
| Standard C18 | 95% Water / 5% ACN (0.1% TFA) | 0.4 | 2.85 | 2,500 | Co-elutes with void |
| Polar-Embedded C18 | 95% Water / 5% ACN (0.1% TFA) | 1.2 | 1.60 | 6,200 | 1.5 |
| Zwitterionic HILIC | 75% ACN / 25% 20mM NH4Fm (pH 3.0) | 4.5 | 1.05 | 14,500 | 4.2 |
Data Interpretation: The standard C18 column fails to retain the analyte adequately, resulting in co-elution with the void volume and severe tailing. The polar-embedded column offers marginal improvement but lacks the necessary retention for reliable impurity profiling. Conversely, HILIC provides superior retention (k' = 4.5) and near-perfect peak symmetry ( Tf = 1.05), making it the 1[1].
Optimized HILIC-UV Methodology
The following protocol outlines a self-validating HILIC-UV workflow. In HILIC, sample diluent composition is a critical causality factor:7[7]. The sample must be diluted in a high-organic solvent matching the mobile phase.
Fig 2. Step-by-step optimized HILIC-UV workflow for polar amine analysis.
Step-by-Step Protocol
-
Buffer Preparation: Prepare a 20 mM Ammonium Formate aqueous solution. Adjust the pH to 3.0 using Formic Acid.
-
Mobile Phase Blending: Mix LC-MS grade Acetonitrile and the prepared aqueous buffer in a 75:25 (v/v) ratio. Degas thoroughly.
-
Sample Preparation: Accurately weigh 10 mg of 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride. Dissolve initially in 2.5 mL of ultrapure water (to ensure complete dissolution of the crystalline salt), then dilute to 10.0 mL with Acetonitrile.
-
Chromatographic Conditions:
-
Column: Zwitterionic HILIC (e.g., 150 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm (The pyridazine ring acts as a strong chromophore).
-
-
System Equilibration: Flush the column with at least 10-15 column volumes of mobile phase.2[2].
Conclusion
For the purity analysis of highly polar, basic compounds like 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride, traditional RPLC methods are fundamentally limited by poor retention and silanol-induced peak tailing. By transitioning to a HILIC methodology, analysts can leverage orthogonal retention mechanisms to achieve superior peak symmetry, excellent retention factors, and highly reliable quantitative purity data.
References
- LabRulez LCMS. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- Chrom Tech, Inc. What Causes Peak Tailing in HPLC?
- LCGC International. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Waters Corporation. Peak Shape Changes for a Previously Used Column.
- PMC (NIH). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
- Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography.
- Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.
- LCGC International. Hydrophilic Interaction Chromatography.
Sources
- 1. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 1-(Pyridazin-3-yl)piperidin-4-amine Dihydrochloride
As a Senior Application Scientist, I recognize that the safe handling and disposal of active pharmaceutical ingredients (APIs) and their intermediates is just as critical as the synthesis itself. 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is a highly versatile nitrogen-containing heterocycle (NCH) frequently utilized in drug discovery and medicinal chemistry. However, its specific physicochemical properties demand rigorous, self-validating disposal protocols to ensure laboratory safety and environmental compliance.
This guide provides an authoritative, step-by-step operational plan for the segregation, treatment, and disposal of this compound, grounded in federal regulatory standards and proven laboratory workflows.
Chemical Profiling & Hazard Causality
To understand how to dispose of a chemical, we must first understand why we handle it a certain way. The disposal strategy for 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride is dictated by two primary structural features:
-
Nitrogen-Containing Heterocycles (NCHs): Both the pyridazine and piperidine rings are highly polar NCHs. In the environment, NCHs exhibit high aquatic mobility and resist standard wastewater biodegradation processes[1]. Consequently, under no circumstances should solutions containing this compound be disposed of down the drain.
-
Dihydrochloride Salt Formulation: While the salt form enhances aqueous solubility for biological assays, it dissociates in water to release hydrochloric acid. Concentrated aqueous waste streams of this compound frequently drop below pH 2.0, classifying the solution as a Resource Conservation and Recovery Act (RCRA) D002 Corrosive Hazardous Waste[2].
By neutralizing the aqueous waste at the point of generation, laboratories can remove the D002 characteristic, simplifying the waste profile and preventing dangerous exothermic reactions in satellite accumulation areas[3].
Table 1: Physicochemical Hazards Dictating Disposal Strategy
| Chemical Property | Characteristic / Value | Operational Disposal Implication |
| Compound Class | Nitrogen-Containing Heterocycle | High aquatic mobility; strict prohibition of drain disposal; requires thermal destruction[1]. |
| Salt Form | Dihydrochloride (2HCl) | Generates acidic aqueous solutions (pH < 2); requires benchtop neutralization prior to bulking[2]. |
| Physical State | Solid Powder / Dust | Inhalation hazard; requires collection via wet-wiping or anti-static sweeping into sealed HDPE containers. |
| Final Treatment | Combustible Organic | Must be routed to a certified Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[4]. |
Waste Segregation & Accumulation Strategy
Proper segregation prevents incompatible chemical reactions and reduces disposal costs. All waste generated from workflows involving 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride must be sorted into specific streams at the Satellite Accumulation Area (SAA) before being transferred to a waste broker[4].
Table 2: SAA Quantitative Accumulation Limits
| Waste Stream | Approved Container | Max Accumulation Limit | Action Trigger (Once Limit Reached) |
| Solid Waste | Double-lined HDPE Bucket | 55 Gallons | Transfer to EHRS within 3 calendar days[2]. |
| Aqueous Waste | Vented HDPE Carboy | 55 Gallons | Transfer to EHRS within 3 calendar days[2]. |
| Organic Waste | Vented HDPE Carboy | 55 Gallons | Transfer to EHRS within 3 calendar days[2]. |
Operational Disposal Workflows
The following diagram illustrates the logical decision tree for routing 1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride waste based on its matrix.
Workflow for the segregation, treatment, and disposal of piperidine-pyridazine derivative waste.
Step-by-Step Methodologies
To ensure scientific integrity and safety, execute the following validated protocols when disposing of this chemical.
Protocol A: Benchtop Neutralization of Aqueous Waste
Causality: Treating small quantities of corrosive hazardous waste at the point of generation without a permit is recognized as a best practice to prevent downstream SAA hazards[3].
-
Assess pH: Using a calibrated pH meter or broad-range pH indicator paper, measure the pH of the aqueous solution containing the dihydrochloride salt.
-
Titration: If the pH is < 2.0, place the beaker on a magnetic stirrer in a fume hood. Slowly add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) dropwise.
-
Verification: Continue stirring until the pH stabilizes between 6.0 and 8.0.
-
Transfer: Once neutralized, use a funnel to transfer the solution into the designated "Aqueous Non-Halogenated Waste" HDPE carboy.
-
Documentation: Update the hazardous waste tag attached to the carboy immediately, listing "1-(Pyridazin-3-yl)piperidin-4-amine" and the neutralizing salts (e.g., NaCl)[2].
Protocol B: Management of Organic Solvent Mixtures
Causality: During LC-MS analysis or synthesis, this compound is often dissolved in DMSO, Methanol, or Acetonitrile. These solvents are flammable and must not be mixed with aqueous acid streams.
-
Segregation: Ensure the waste mixture contains less than 5% water.
-
Transfer: Pour the organic mixture into a designated "Non-Halogenated Organic Waste" carboy. Note: If the protocol utilized Dichloromethane (DCM) or Chloroform, it must be routed to a "Halogenated Organic Waste" carboy.
-
Venting: Ensure the carboy is equipped with a pressure-relieving vent cap to prevent gas buildup from residual solvent vapor pressure.
Protocol C: Solid Waste and Contaminated Consumables
-
Collection: Do not use a dry brush to sweep up spilled powder, as this generates inhalable dust. Instead, use a damp disposable wipe to collect residual powder.
-
Packaging: Place all contaminated wipes, empty reagent vials, and disposable spatulas into a transparent, 6-mil polyethylene bag.
-
Secondary Containment: Seal the bag and place it inside a rigid, leak-proof secondary container (e.g., a 5-gallon poly pail) labeled "Toxic Solid Debris."
Emergency Spill Response & Decontamination
In the event of a localized benchtop spill:
-
Isolate: Stop work and alert personnel in the immediate vicinity. Don fresh nitrile gloves, safety goggles, and a lab coat.
-
Containment (Liquid): If the spill is an aqueous acidic solution, surround the spill with an inert chemical absorbent (e.g., vermiculite) or a specialized acid-neutralizing spill pad. Do not use paper towels on highly acidic spills.
-
Containment (Solid): If the dry powder is spilled, carefully cover it with a damp paper towel to suppress aerosolization.
-
Collection: Scoop the absorbed material or damp towels using a non-sparking, anti-static dustpan. Deposit the material into a solid hazardous waste bag.
-
Decontamination: Wash the spill surface with a 1% Alconox detergent solution, followed by a thorough water rinse, to remove any persistent NCH residue.
References
-
American Chemical Society. "Treatment of Hazardous Waste in Laboratories." Regulations.gov. Available at:[Link]
-
University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines." UPenn EHRS. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. Available at:[Link]
-
Buszewski, B., et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." ResearchGate. Available at:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
